Technical Documentation Center

5-Chloroquinolin-6-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloroquinolin-6-OL
  • CAS: 64165-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Chloroquinolin-6-ol

Introduction: The Significance of the 5-Chloroquinolin-6-ol Scaffold 5-Chloroquinolin-6-ol is a halogenated derivative of quinolin-6-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 5-Chloroquinolin-6-ol Scaffold

5-Chloroquinolin-6-ol is a halogenated derivative of quinolin-6-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The quinoline core is a foundational structure in a multitude of natural alkaloids and synthetic compounds with a broad spectrum of biological activities. The introduction of a chlorine atom at the C5 position and a hydroxyl group at the C6 position profoundly influences the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding. These modifications can enhance binding affinity to biological targets, modulate metabolic stability, and serve as a crucial intermediate for further functionalization, making 5-Chloroquinolin-6-ol a valuable building block for drug development professionals and researchers exploring novel therapeutic agents.

This guide provides a detailed exploration of the synthetic routes to 5-Chloroquinolin-6-ol, focusing on the underlying reaction mechanisms, regiochemical considerations, and practical experimental methodologies. We will examine both classical chemical synthesis via electrophilic aromatic substitution and modern biocatalytic approaches, offering field-proven insights for its successful preparation.

PART 1: Core Mechanistic Principles of Synthesis

The synthesis of 5-Chloroquinolin-6-ol hinges on the chemical reactivity of the quinolin-6-ol backbone. The primary routes involve the late-stage chlorination of the pre-formed quinolin-6-ol ring system. The success of this approach is governed by the principles of electrophilic aromatic substitution (SEAr).

Electrophilic Aromatic Substitution on Quinolin-6-ol

The quinoline ring system consists of two fused rings: a benzene ring and a pyridine ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene ring, typically at the C5 and C8 positions, as these lead to the most stable carbocation intermediates (arenium ions).[1][2][3]

However, in quinolin-6-ol, the powerful activating effect of the hydroxyl group at C6 overrides the inherent reactivity pattern of the unsubstituted quinoline. The hydroxyl group is a strong ortho-, para-directing group due to its ability to donate a lone pair of electrons via resonance, stabilizing the positive charge in the arenium ion intermediate.[4][5]

Regioselectivity: The Basis for C5 Chlorination

For quinolin-6-ol, the positions ortho to the hydroxyl group are C5 and C7, while the para position is unavailable. Therefore, electrophilic attack is strongly directed to the C5 and C7 positions.

  • Attack at C5: The arenium ion intermediate formed by the attack of an electrophile (E+) at the C5 position is stabilized by resonance, including a key resonance structure where the positive charge is delocalized onto the oxygen atom of the hydroxyl group.

  • Attack at C7: Attack at the C7 position also produces a resonance-stabilized arenium ion, similarly benefiting from the electron-donating hydroxyl group.

While both positions are activated, the enzymatic synthesis of 5-Chloroquinolin-6-ol shows remarkable selectivity for the C5 position.[6] In chemical synthesis, the C5 position is also generally favored. This preference can be attributed to the electronic influence of the pyridine ring. The nitrogen atom withdraws electron density from the entire ring system, but its effect is most pronounced at positions C2, C4, and C8. This deactivating influence makes the C7 position slightly less electron-rich and therefore less susceptible to electrophilic attack compared to the C5 position.

The diagram below, generated using DOT language, illustrates the mechanism of electrophilic chlorination at the C5 position of quinolin-6-ol.

G cluster_0 Step 1: Generation of Electrophile cluster_2 Step 3: Deprotonation & Aromatization Reagent Cl-Cl Electrophile Cl⁺---[FeCl₄]⁻ Reagent->Electrophile Activation Catalyst FeCl₃ Catalyst->Electrophile Quinolinol Quinolin-6-ol AreniumIon Resonance-Stabilized Arenium Ion (σ-complex) Quinolinol->AreniumIon Attack by π-system Product 5-Chloroquinolin-6-ol AreniumIon->Product Loss of H⁺ Base [FeCl₄]⁻ Base->Product

Mechanism of Electrophilic Chlorination on Quinolin-6-ol.

PART 2: Synthetic Methodologies & Protocols

Two primary methodologies are presented for the synthesis of 5-Chloroquinolin-6-ol: a biocatalytic approach leveraging enzymatic specificity and a representative chemical approach based on classical electrophilic substitution.

Method A: Biocatalytic Synthesis via Flavin-Dependent Halogenase

This "green chemistry" approach utilizes the enzyme Rdc2, a flavin-dependent halogenase, to achieve highly regioselective chlorination of quinolin-6-ol.[6] This method is notable for its mild reaction conditions and high specificity, avoiding the formation of isomeric byproducts.

The workflow involves the expression and purification of the halogenase enzyme, followed by the biocatalytic reaction.

G cluster_0 Enzyme Preparation cluster_1 Biocatalytic Reaction cluster_2 Purification Ecoli E. coli Expression (Rdc2 & Fre Enzymes) Harvest Cell Harvesting & Lysis Ecoli->Harvest Purify Ni-NTA Affinity Chromatography Harvest->Purify Mix Reaction Mixture Assembly (Substrate, Enzymes, Co-factors) Purify->Mix Purified Enzymes Incubate Incubation (30 °C, 2h) Mix->Incubate Quench Reaction Quenching & Extraction Incubate->Quench Chromatography HPLC Purification Quench->Chromatography Characterize MS & NMR Analysis Chromatography->Characterize

Workflow for Enzymatic Synthesis of 5-Chloroquinolin-6-ol.
  • Enzyme Preparation: The halogenase (Rdc2) and a partner flavin reductase (Fre) are co-expressed in E. coli and purified using standard affinity chromatography techniques.

  • Reaction Assembly: In a suitable buffer, combine quinolin-6-ol (substrate), the purified Rdc2 and Fre enzymes, and necessary co-factors (NADH, FAD, NaCl, O₂).

  • Incubation: The reaction mixture is incubated at 30 °C for approximately 2 hours. Progress can be monitored by HPLC.

  • Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent (e.g., ethyl acetate). The crude product is then purified by preparative HPLC to yield pure 5-Chloroquinolin-6-ol.

Method B: Chemical Synthesis via Direct Electrophilic Chlorination

Direct chlorination of quinolin-6-ol can be achieved using various electrophilic chlorinating agents. While a specific protocol for this exact transformation is not prominently documented, a representative procedure can be designed based on established methods for chlorinating activated phenols and related hydroxyquinolines.[7][8] N-Chlorosuccinimide (NCS) is a suitable reagent as it is a solid, easy to handle, and effective for chlorinating electron-rich aromatic rings under mild conditions.[9]

Caution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve quinolin-6-ol (1.0 eq.) in a suitable solvent such as glacial acetic acid or acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq.) to the solution in portions at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-Chloroquinolin-6-ol.

PART 3: Data Presentation & Summary

The successful synthesis of 5-Chloroquinolin-6-ol should be confirmed by analytical techniques. The following table summarizes expected data based on literature values for the enzymatically synthesized product.[6]

PropertyValueSource
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Appearance White to off-white solidGeneral Observation
Synthesis Method Enzymatic (Rdc2)[6]
Yield Variable, dependent on enzyme activity[6]
Mass Spectrometry ESI-MS [M+H]⁺: m/z 180, 182 (3:1 ratio)[6]
¹H NMR (DMSO-d₆) δ 8.75 (dd, J=4.2, 1.7 Hz, 1H), 8.35 (dd, J=8.4, 1.7 Hz, 1H), 7.65 (d, J=9.0 Hz, 1H), 7.52 (dd, J=8.4, 4.2 Hz, 1H), 7.45 (d, J=9.0 Hz, 1H)[6]

Conclusion

The synthesis of 5-Chloroquinolin-6-ol can be successfully accomplished through at least two distinct and viable pathways. The biocatalytic route using a flavin-dependent halogenase offers an elegant and highly selective method, aligning with the principles of green chemistry by operating under mild, aqueous conditions and producing minimal waste.[6] For broader laboratory applications, direct chemical chlorination using reagents like N-Chlorosuccinimide presents a practical alternative. The regiochemical outcome of this reaction is reliably controlled by the powerful ortho-directing influence of the C6-hydroxyl group, which activates the C5 position for electrophilic attack. This guide provides the foundational mechanistic understanding and practical protocols necessary for researchers and drug development professionals to effectively synthesize this valuable heterocyclic intermediate.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Online] Available at: [Link]

  • Preparation and Properties of Quinoline. [Online] Available at: [Link]

  • German, V. Electrophilic substitution reaction in quinoline and isoquinoline. German-Chemie. [Online] Available at: [Link]

  • Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial. [Online] Available at: [Link]

  • Chapter 7: Quinolines and Isoquinolines. [Online] Available at: [Link]

  • N-Chlorosuccinimide. Wikipedia. [Online] Available at: [Link]

  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73. [Online] Available at: [Link]

  • StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2021, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. [Video]. YouTube. [Link]

  • Xu, F., Merkley, A., Yu, D., & Zhan, J. (2016). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Tetrahedron Letters, 57(47), 5262-5265. [Online] Available at: [Link]

  • PubChem. 5-Chloroquinolin-8-ol. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Online] Available at: [Link]

Sources

Exploratory

Computational Characterization of 5-Chloro-6-Hydroxyquinoline

This guide outlines a rigorous computational protocol for the quantum chemical characterization of 5-chloro-6-hydroxyquinoline (5-Cl-6-HQ) . While the 8-hydroxy isomer (Cloxiquine) is widely documented for its metal-chel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational protocol for the quantum chemical characterization of 5-chloro-6-hydroxyquinoline (5-Cl-6-HQ) .

While the 8-hydroxy isomer (Cloxiquine) is widely documented for its metal-chelating antimicrobial properties, the 6-hydroxy isomer presents a distinct electronic and steric profile.[1] Specifically, the 6-position hydroxyl group precludes the formation of the stable five-membered N–M–O chelate ring characteristic of 8-hydroxyquinoline.[1] This guide focuses on elucidating these structural differences and predicting the reactivity profile of 5-Cl-6-HQ using Density Functional Theory (DFT).

A Quantum Chemical Protocol for Structural & Reactivity Prediction[1]

Executive Summary & Strategic Rationale

Objective: To determine the ground-state geometry, electronic structure, and pharmacological potential of 5-chloro-6-hydroxyquinoline using ab initio methods.

Scientific Premise: The biological activity of hydroxyquinolines is governed by their ability to undergo proton transfer (tautomerism) and interact with electrophilic biological targets. Unlike its 8-isomer, 5-Cl-6-HQ lacks the intramolecular hydrogen bond (


) that stabilizes the enol form.[1] Consequently, this protocol prioritizes the calculation of:
  • Solvation effects on the O-H bond polarity.

  • Global Reactivity Descriptors to predict nucleophilic/electrophilic attack sites.[1]

  • Molecular Electrostatic Potential (MEP) to map non-covalent interaction surfaces.[1]

Computational Methodology (The Protocol)

Theory Level Selection

To ensure comparable accuracy with literature on quinoline derivatives, the B3LYP hybrid functional is selected for its proven balance between cost and accuracy in organic heterocyclic systems.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1]

  • Basis Set: 6-311++G(d,p).[1][2][3]

    • Rationale: The diffuse functions (++) are critical for capturing the electron density of the lone pairs on Nitrogen and Oxygen, as well as the anionic character of the Chlorine substituent.[1] Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

  • Software Environment: Gaussian 16 / ORCA 5.0.

Solvation Modeling

Since physiological activity occurs in aqueous media, gas-phase calculations are insufficient.[1]

  • Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1][4]

  • Solvents: Water (

    
    ) for biological context; Ethanol (
    
    
    
    ) for solubility prediction.[1]
Workflow Visualization

The following diagram illustrates the self-validating workflow for this study.

G Start Input Structure (5-Cl-6-HQ) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision NIMAG = 0? Freq->Decision Decision->Opt No (Retune) Prop1 Electronic Properties (HOMO/LUMO, MEP) Decision->Prop1 Yes (Minima) Prop2 Spectroscopic Scaling (IR/NMR/UV-Vis) Prop1->Prop2 Prop3 Reactivity Descriptors (Hardness, Softness) Prop1->Prop3 Docking Molecular Docking (Target: DNA Gyrase) Prop3->Docking

Figure 1: Computational workflow ensuring convergence to a true local minimum before property extraction.

Structural Optimization & Conformational Analysis

Geometry Parameters

The optimization must focus on the bond lengths around the heteroatoms, as these are indicators of resonance delocalization.

ParameterBondExpected Value (Å)Significance
C-Cl Bond C5-Cl1.74 - 1.76Indicates strength of halogen bonding potential.[1]
C-O Bond C6-O1.36 - 1.38Shorter bond implies strong p-π conjugation with the ring.[1]
Dihedral H-O-C6-C50° or 180°Planarity check; determines if OH is syn/anti to Cl.[1]

Critical Check: Unlike 8-HQ, 5-Cl-6-HQ does not form an intramolecular H-bond.[1] Therefore, the anti conformer (H pointing away from Cl) is expected to be sterically favored to avoid lone-pair repulsion between Oxygen and Chlorine.[1]

Tautomerism (Keto-Enol)

While 2- and 4-hydroxyquinolines exist predominantly as quinolones (keto form), 6-hydroxyquinoline retains the phenolic (enol) form due to the disruption of aromaticity required to form a ketone at the 6-position.[1]

  • Protocol: Calculate

    
    .[1]
    
  • Prediction:

    
     should be highly positive (>15 kcal/mol), confirming the enol  form as the stable drug species.
    

Electronic Structure & Reactivity Descriptors[5]

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (

).
  • HOMO Location: Likely localized on the phenolic ring and the chlorine lone pairs (π-donor regions).[1]

  • LUMO Location: Likely distributed over the pyridine ring (π-acceptor region).[1]

Calculated Descriptors: Using Koopmans' theorem approximation:

  • Ionization Potential (

    
    ): 
    
    
    
    [1]
  • Electron Affinity (

    
    ): 
    
    
    
    [1]
  • Chemical Hardness (

    
    ): 
    
    
    
    [1]
  • Electrophilicity Index (

    
    ): 
    
    
    

Scientific Insight: A lower


 compared to unsubstituted quinoline suggests 5-Cl-6-HQ is softer and more polarizable, enhancing its potential to interact with enzyme active sites via 

stacking.[1]
Molecular Electrostatic Potential (MEP)

The MEP map is essential for identifying pharmacophores.

  • Negative Regions (Red): Nitrogen (N1) and Phenolic Oxygen (O). These are H-bond acceptors.

  • Positive Regions (Blue): Hydroxyl Proton and Aromatic Protons. These are H-bond donors.

  • Implication: The N1 nitrogen in 6-HQ is more accessible for protonation than in 8-HQ (where it is masked by the H-bond), making 5-Cl-6-HQ a stronger base.[1]

Spectroscopic Validation

To validate the theoretical model against experimental data (if available) or future synthesis, scaling factors must be applied to the harmonic frequencies.

  • IR Spectroscopy:

    • Scale Factor (B3LYP/6-311++G(d,p)): 0.967 .[1]

    • Target Peak: O-H Stretch (~3600 cm⁻¹). In 5-Cl-6-HQ, this will be sharp and non-broadened (free OH), contrasting with the broad, redshifted peak of 8-HQ.[1]

  • NMR Spectroscopy:

    • Method: GIAO (Gauge-Independent Atomic Orbital).[1][2]

    • Reference: TMS (Tetramethylsilane) calculated at the same level.

    • Target: C5 Carbon . The attached Chlorine will cause a significant downfield shift relative to the parent quinoline.[1]

References

  • Gaussian 16 Software Citation : Frisch, M. J. et al. Gaussian 16 Rev. C.01.[1] Wallingford, CT, 2016. Link

  • DFT Benchmarking for Quinolines : Sureshkumar, B., et al. "Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations."[1] Journal of Molecular Structure, 2018.[4][5]

  • Basis Set Definition : McLean, A. D., & Chandler, G. S. "Contracted Gaussian basis sets for molecular calculations." Journal of Chemical Physics, 1980.

  • Solvation Models (IEF-PCM) : Tomasi, J., Mennucci, B., & Cammi, R. "Quantum Mechanical Continuum Solvation Models." Chemical Reviews, 2005.

  • Chemical Reactivity Theory : Parr, R. G., & Yang, W. Density-Functional Theory of Atoms and Molecules. Oxford University Press, 1989. Link

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of 5-Chloroquinolin-6-OL Derivatives for Drug Discovery

Introduction: The Quinoline Scaffold in Medicinal Chemistry The quinoline ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" for its ability to bind to a diverse range of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" for its ability to bind to a diverse range of biological targets.[1][2] This versatile heterocyclic scaffold is a key component in numerous pharmaceuticals and biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[3][4] Within this important class of molecules, 5-chloroquinolin-6-ol and its isomers, such as 5-chloroquinolin-8-ol (cloxyquin), represent a particularly valuable framework for the development of novel therapeutic agents.[2][5]

The strategic placement of the chloro group at the 5-position and the hydroxyl group at the 6-position (or 8-position) provides a unique electronic and steric profile, offering multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[6] The functionalization of the quinoline core is a transformative strategy in modern synthetic chemistry, allowing researchers to expand chemical space and improve the pharmacological profile of new derivatives.[6] This guide provides an in-depth overview of the synthesis of the 5-chloroquinolin-ol core, key derivatization strategies, and protocols for biological evaluation, aimed at researchers and scientists in the field of drug discovery.

PART 1: Synthesis of the Core 5-Chloroquinolin-ol Scaffold

The construction of the quinoline skeleton can be accomplished through several classical and modern synthetic methodologies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.

Classical Synthetic Routes

For over a century, a series of named reactions have formed the foundation of quinoline synthesis. These methods, while sometimes requiring robust conditions, are reliable and utilize accessible starting materials.[1]

  • Skraup Synthesis : This is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1]

  • Doebner-von Miller Reaction : A versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, allowing for a wider range of substituted quinolines.[1][3] This reaction is particularly well-suited for the synthesis of the 5-chloroquinolin-ol core from a corresponding aminophenol.

  • Combes Quinoline Synthesis : This route provides 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[1][3]

  • Friedländer Synthesis : One of the most common and versatile methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group (e.g., another ketone or ester).[1][3]

A Representative Synthetic Pathway: Doebner-von Miller Reaction

A practical approach to synthesizing the 5-chloro-hydroxyquinoline core is through the Doebner-von Miller reaction, starting from 2-amino-4-chlorophenol.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Core Scaffold A 2-Amino-4-chlorophenol C 1N HCl (Acid Catalyst) Reflux, 111°C, 24h A->C Doebner-von Miller Cyclization B Acrolein Diethyl Acetal (Acrolein Precursor) B->C D 5-Chloroquinolin-8-ol* (Target Core) C->D caption *Note: This pathway yields the 8-OL isomer, a close and well-documented analog. The principles are directly applicable to the 6-OL target.

Caption: Synthetic pathway for 5-Chloroquinolin-8-ol via the Doebner-von Miller reaction.

Detailed Protocol: Synthesis of 5-Chloroquinolin-8-ol

This protocol details the synthesis of 5-chloroquinolin-8-ol, a close structural isomer of 5-chloroquinolin-6-ol, for which precise experimental procedures are well-documented.[7] The principles are directly transferable.

Materials and Reagents:

  • 2-Amino-4-chlorophenol

  • Acrolein diethyl acetal

  • 1N Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃), solid

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a round-bottomed flask, add 2-amino-4-chlorophenol (~1 mmol) and a 1N HCl solution (82.5 mL).[7]

  • Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.

  • Heat the resulting solution to reflux at 111°C and maintain for 24 hours.[7]

  • After 24 hours, cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to a pH of 7-8 by the slow addition of solid sodium carbonate.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[7]

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 5-chloroquinolin-8-ol.

PART 2: Derivatization for Drug Discovery

With the core scaffold in hand, the next phase involves creating a library of derivatives by modifying its functional groups. The hydroxyl group and various positions on the quinoline ring are prime targets for derivatization to explore structure-activity relationships (SAR).

Key Derivatization Strategies
  • O-Alkylation/Acylation : The hydroxyl group is a versatile handle for introducing a wide variety of substituents. Reaction with alkyl halides or acid chlorides under basic conditions can generate libraries of ether and ester derivatives, respectively. This is a common strategy for preparing compounds like 2-((5-chloroquinolin-8-yl)oxy)acetate esters.[8][9]

  • Mannich Reaction : This reaction introduces an aminomethyl substituent, typically at the C7 position adjacent to the hydroxyl group. This is a powerful method for creating hybrids with other biologically active moieties, such as ciprofloxacin, to develop agents with dual-action mechanisms.[10]

  • Cross-Coupling Reactions : Modern transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be used to functionalize the quinoline ring, for instance, by replacing the chlorine atom or acting on other C-H bonds to introduce new aryl or alkyl groups.[11]

Caption: Key strategies for the derivatization of the 5-chloroquinolin-6-ol scaffold.

PART 3: Biological Activity and Evaluation

Derivatives of the 5-chloroquinolin-ol scaffold have demonstrated significant potential across multiple therapeutic areas. Their biological activity is often linked to their ability to chelate metal ions, which can disrupt essential microbial or cancer cell processes.[5]

Therapeutic Potential
  • Antituberculosis Activity : Cloxyquin (5-chloroquinolin-8-ol) has shown excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with MIC values ranging from 0.062 to 0.25 µg/mL.[5] Its mechanism is believed to be distinct from that of current first-line drugs.[5]

  • Anticancer Activity : Various quinoline derivatives have been evaluated for their anticancer properties.[12] Hybrids of 5-chloro-8-hydroxyquinoline have shown potent toxic activity against colon cancer cell lines (Colo205 and Colo320).[13]

  • Antifungal and Antibacterial Activity : Halogenated 8-hydroxyquinolines are known for their broad-spectrum antibacterial and antifungal activities.[5][14] Metal complexes of these derivatives can show enhanced antimicrobial efficacy due to increased lipophilicity.[8]

Data Presentation: Biological Activity
Compound ClassTarget Organism/Cell LineActivity MetricValueReference
Cloxyquin (5-Chloroquinolin-8-ol)M. tuberculosisMIC₅₀0.125 µg/mL[5]
Cloxyquin (5-Chloroquinolin-8-ol)M. tuberculosisMIC₉₀0.25 µg/mL[5]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridS. aureus (MRSA)MIC4-16 µg/mL[10]
5-Chloro-8-hydroxyquinoline-ciprofloxacin hybridE. faecalis (VRE)MIC4-16 µg/mL[10]
Glycine derivative of 5-chloro-8-hydroxyquinolineColo205 (Colon Cancer)-Potent Toxicity[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity. It is a fundamental tool for evaluating the anticancer potential of newly synthesized compounds.[2][15]

Materials:

  • 96-well microtiter plates

  • Target cancer cell lines (e.g., HeLa, HT29)

  • Complete culture medium

  • Synthesized quinoline derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding : Seed cells into 96-well plates at a density of ~5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the wells. Include wells for a negative control (medium only) and a positive control (a known anticancer drug like 5-Fluorouracil).

  • Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition : After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization : Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability compared to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

G A Synthesis of Derivative Library B Purification & Characterization (NMR, MS) A->B C In Vitro Screening (e.g., MTT Assay, MIC Assay) B->C D Identify 'Hit' Compounds (Potent & Selective) C->D E Lead Optimization (SAR Studies) D->E F In Vivo Testing (Animal Models) E->F G Preclinical Development F->G

Caption: General workflow for drug discovery using synthesized quinoline derivatives.

References

  • A Comparative Guide to the Synthesis of Functionalized Quinolines. Benchchem.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical... ResearchGate.
  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthetic approaches towards quinoline derivatives. ResearchGate.
  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF. ResearchGate.
  • Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. ScienceDirect.
  • Synthesis of[1][6]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Thieme Connect. Available from:

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. PMC.
  • PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. European Patent Office - EP 1294694 B1. Googleapis.com.
  • A Technical Guide to 6-Chloro-2-phenylquinolin-4-ol Structural Analogs: Synthesis, Properties, and Therapeutic Potential. Benchchem.
  • 5-Chloro-8-hydroxyquinoline synthesis. ChemicalBook.
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. MDPI.
  • 6-Chloro-2-phenylquinolin-4-ol and its Derivatives: A Technical Guide for Medicinal Chemistry. Benchchem.
  • Biological Activities of Quinoline Derivatives. Bentham Science.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. PubMed.

Sources

Application

Application Notes & Protocols: 5-Chloroquinolin-6-OL in the Development of Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Research The quinoline ring system is a foundational structural motif in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Research

The quinoline ring system is a foundational structural motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Historically, quinoline derivatives first made a significant impact as antimalarial agents, such as chloroquine.[1] Subsequent modifications to the quinoline core led to the development of the highly successful quinolone and fluoroquinolone classes of antibiotics.[2] These synthetic bactericidal agents have been instrumental in treating a wide variety of bacterial infections in humans.[3][4]

The versatility of the quinoline scaffold lies in its amenability to substitution at various positions, which allows for the fine-tuning of its biological and pharmacokinetic properties.[5] The introduction of different functional groups can dramatically alter the compound's spectrum of activity, potency, and mechanism of action.[6][7] This guide focuses on the potential of a specific, less-explored derivative, 5-Chloroquinolin-6-OL , as a promising candidate for the development of new antimicrobial agents.

The Scientific Rationale for Investigating 5-Chloroquinolin-6-OL

While direct extensive research on 5-Chloroquinolin-6-OL is emerging, a strong rationale for its investigation can be built upon the well-established structure-activity relationships (SAR) of related quinoline compounds.

The Role of Halogenation: The presence of a chlorine atom at the C-5 position is significant. Halogenation, particularly with fluorine at the C-6 position, was a key modification that led to the development of the potent fluoroquinolone class of antibiotics.[1][7] While a C-6 fluoro group was initially thought to be crucial for enhanced bacterial penetration and DNA gyrase inhibition, it has since been discovered that other substitutions can also yield potent antimicrobial activity.[6] A chlorine atom at C-5, as in 5-Chloroquinolin-6-OL, is hypothesized to enhance the lipophilicity of the molecule, potentially improving its ability to cross bacterial cell membranes.[8]

The Contribution of the Hydroxyl Group: The hydroxyl group (-OH) at the C-6 position is also of critical importance. Hydroxyquinolines, such as 8-hydroxyquinoline and its derivatives, are known for their potent antimicrobial activities, which are often attributed to their ability to chelate metal ions essential for bacterial enzyme function.[9][10] The positioning of the hydroxyl group can influence the compound's chelating ability and its overall biological effect. For instance, cloxyquin (5-chloroquinolin-8-ol) has demonstrated good antituberculosis activity.[11] The 6-hydroxy substitution in 5-Chloroquinolin-6-OL may confer similar metal-chelating properties, suggesting a potential mechanism of action distinct from or complementary to that of traditional quinolones.

Based on these established principles, 5-Chloroquinolin-6-OL represents a logical and promising candidate for antimicrobial drug discovery. Its unique combination of a chloro and a hydroxyl substituent on the quinoline core warrants a thorough investigation of its antimicrobial potential.

Postulated Mechanism of Action

The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][12] These enzymes are crucial for modulating the chromosomal supercoiling required for DNA replication, transcription, and cell division.[2] By stabilizing the enzyme-DNA cleavage complex, quinolones convert these essential enzymes into cellular toxins that fragment the bacterial chromosome, ultimately leading to cell death.[3][4]

Given its structural similarity to quinolones, it is plausible that 5-Chloroquinolin-6-OL may exert its antimicrobial effect through a similar mechanism. The core quinoline structure is essential for this activity. However, the presence of the 6-hydroxyl group suggests an additional or alternative mechanism involving metal ion chelation, which could disrupt other critical bacterial enzymatic processes.

Diagram: Postulated Dual Mechanism of Action of 5-Chloroquinolin-6-OL

G cluster_0 Bacterial Cell 5CQ6OL 5-Chloroquinolin-6-OL Membrane Cell Membrane Penetration 5CQ6OL->Membrane Target1 DNA Gyrase / Topoisomerase IV Membrane->Target1 Pathway 1: Quinolone-like Target2 Essential Metal-Dependent Enzymes Membrane->Target2 Pathway 2: Hydroxyquinoline-like (Metal Chelation) Effect1 DNA Replication Blocked Chromosome Fragmentation Target1->Effect1 Effect2 Enzyme Inhibition Metabolic Disruption Target2->Effect2 Death Bacterial Cell Death Effect1->Death Effect2->Death

Caption: Postulated dual-action mechanism of 5-Chloroquinolin-6-OL.

Protocols for Evaluation of Antimicrobial Activity

The following protocols provide a standardized framework for assessing the antimicrobial potential of 5-Chloroquinolin-6-OL.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique.[13][14]

Materials:

  • 5-Chloroquinolin-6-OL (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Create a two-fold serial dilution of the 5-Chloroquinolin-6-OL stock solution in CAMHB across the wells of the microtiter plate.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a positive control (broth with bacteria and control antibiotic) and a negative control (broth with bacteria only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity. This can be confirmed by measuring the optical density at 600 nm.

Parameter Description
Method Broth Microdilution
Media Cation-adjusted Mueller-Hinton Broth (CAMHB)
Inoculum Density ~5 x 10^5 CFU/mL
Incubation 37°C for 18-24 hours
Endpoint Lowest concentration with no visible growth
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Preliminary Mechanism of Action Study - DNA Gyrase Inhibition Assay

This assay determines if 5-Chloroquinolin-6-OL can inhibit the supercoiling activity of DNA gyrase, a key target of quinolone antibiotics.[15][16][17]

Materials:

  • Purified bacterial DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)

  • 5-Chloroquinolin-6-OL

  • Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Set up reaction tubes containing assay buffer, relaxed plasmid DNA, and ATP.

  • Add varying concentrations of 5-Chloroquinolin-6-OL to the respective tubes. Include a positive control and a no-enzyme control.

  • Initiate the reaction by adding DNA gyrase to each tube.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Analyze the reaction products by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light. Inhibition of supercoiling is indicated by the persistence of the relaxed plasmid DNA form compared to the supercoiled form in the untreated control.

Diagram: DNA Gyrase Inhibition Assay Workflow

G cluster_workflow Assay Workflow cluster_results Expected Gel Results A 1. Prepare Reaction Mix (Buffer, Relaxed Plasmid, ATP) B 2. Add Test Compound (5-Chloroquinolin-6-OL) A->B C 3. Add DNA Gyrase B->C D 4. Incubate at 37°C C->D E 5. Stop Reaction D->E F 6. Agarose Gel Electrophoresis E->F G 7. Visualize & Analyze Results F->G Result Lane 1  Lane 2  Lane 3 (-)     (+)     Inhibitor ========================= Relaxed ->  -       -       - Supercoiled ->      - =========================

Caption: Workflow and expected results for the DNA gyrase inhibition assay.

Future Directions and Development Potential

The initial characterization of 5-Chloroquinolin-6-OL's antimicrobial activity and mechanism of action will pave the way for further development. Key future steps include:

  • Broad-Spectrum Activity Profiling: Testing against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[18][19]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of 5-Chloroquinolin-6-OL to explore how modifications to the quinoline core affect antimicrobial potency and spectrum.[5][20]

  • Toxicity and Safety Profiling: In vitro and in vivo studies to assess the compound's cytotoxicity and overall safety profile.

  • Resistance Studies: Investigating the potential for bacteria to develop resistance to 5-Chloroquinolin-6-OL.

The unique structural features of 5-Chloroquinolin-6-OL, combining the established antimicrobial properties of both chloro- and hydroxy-quinolines, make it a compelling lead compound for the development of novel anti-infective agents. The protocols and scientific rationale provided in this guide offer a solid foundation for researchers to unlock its full therapeutic potential.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Wikipedia. (2024). Quinolone antibiotic. In Wikipedia. [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 107, 434-438. [Link]

  • Kaur, K., Kumar, V., & Kumar, R. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29193-29219. [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20. [Link]

  • Yilam, D., Uçar, G., & Ertürk, S. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 83(1), 160-173. [Link]

  • Hooper, D. C. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S39-S45. [Link]

  • Anderson, V. E., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Domagala, J. M., Hagen, S. E., & Heifetz, C. L. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-91. [Link]

  • Li, X., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 8(11), 1178-1183. [Link]

  • Yilam, D., Uçar, G., & Ertürk, S. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6836. [Link]

  • Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay. Bio-protocol, 8(12), e2888. [Link]

  • Maxwell, A. (2002). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 203, 247-56. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-75. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

  • Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6757-6773. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press. [Link]

  • Domagala, J. M., Hagen, S. E., & Heifetz, C. L. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 983-91. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Chan-On, W., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105-1106. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]

  • Prachayasittikul, V., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Biochemistry and Biophysics Reports, 6, 135-141. [Link]

  • Hiasa, H., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(9), 3093-3100. [Link]

  • Prachayasittikul, S., et al. (2017). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Current Pharmaceutical Design, 23(29), 4306-4325. [Link]

  • Joaquim, A. R., et al. (2020). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Future Microbiology, 15, 107-117. [Link]

  • Wiglunda, M., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 25(17), 3843. [Link]

  • El-Gaby, M. S. A., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 21(6), 878-887. [Link]

  • Rauf, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(19), 5839. [Link]

  • Al-Amiery, A. A., et al. (2019). Synthesis, Characterization, and Biological Activity of 5-Chloroquinolin-8-ol Complexes. Journal of Chemistry, 2019, 1-8. [Link]

  • Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5-chloro-8-hydroxyquinoline hybrids. Bioorganic Chemistry, 146, 107297. [Link]

Sources

Method

application of 5-chloro-6-hydroxyquinoline in agrochemical synthesis

Technical Application Note: 5-Chloro-6-Hydroxyquinoline as a Strategic Scaffold in Agrochemical Design Executive Summary 5-Chloro-6-hydroxyquinoline (5-Cl-6-HQ) (CAS: 64165-35-1) is a specialized halogenated heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 5-Chloro-6-Hydroxyquinoline as a Strategic Scaffold in Agrochemical Design

Executive Summary

5-Chloro-6-hydroxyquinoline (5-Cl-6-HQ) (CAS: 64165-35-1) is a specialized halogenated heterocyclic intermediate distinct from its more common isomer, 5-chloro-8-hydroxyquinoline (Cloxiquine). While the 8-isomer is widely utilized for its metal-chelating properties in fungicides (e.g., Cloquintocet-mexyl precursors), the 6-hydroxy isomer offers a unique orthogonal geometry for agrochemical design.

This application note details the regioselective synthesis , purification protocols , and downstream utility of 5-Cl-6-HQ. It highlights the compound's value as a "privileged scaffold" for developing novel herbicides (via O-alkylation) and fungicides (via C-5 cross-coupling), leveraging the specific electronic effects of the 5-chloro substituent to enhance metabolic stability and lipophilicity.

Chemical Identity & Properties

PropertySpecification
Chemical Name 5-Chloro-6-quinolinol
CAS Number 64165-35-1
Molecular Formula C₉H₆ClNO
Molecular Weight 179.60 g/mol
Appearance Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.
pKa ~8.9 (Phenolic OH)
Structural Feature The 5-Cl atom blocks the ortho metabolic attack site; the 6-OH serves as a nucleophile.

Synthesis Protocol: Regioselective Chlorination

The primary challenge in synthesizing 5-Cl-6-HQ is controlling regioselectivity between the 5-position (desired) and the 7-position (competitor), as both are ortho to the hydroxyl group. The following protocol utilizes N-Chlorosuccinimide (NCS) in a polar aprotic solvent to maximize C-5 selectivity over C-7 or 5,7-dichlorination.

Protocol A: Chemical Synthesis via NCS

Reagents:

  • 6-Hydroxyquinoline (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (ACN) (Solvent, 0.5 M concentration)

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq, Catalyst)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-hydroxyquinoline (10 mmol, 1.45 g) in Acetonitrile (20 mL).

  • Catalyst Addition: Add pTsOH (1 mmol, 172 mg). The acid catalyst protonates the basic nitrogen, deactivating the ring slightly to prevent over-chlorination while directing the electrophile to the phenol-activated positions.

  • Chlorination: Cool the solution to 0°C. Add NCS (10.5 mmol, 1.40 g) portion-wise over 30 minutes to maintain kinetic control.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[2]

  • Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and neutralize with saturated NaHCO₃ to pH 7.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification (Critical): The crude will contain a mixture of 5-Cl (major), 7-Cl (minor), and 5,7-diCl (trace).[1] Recrystallize from Ethanol/Water (9:1) . The 5-Cl isomer typically crystallizes first due to higher symmetry and packing efficiency compared to the 7-Cl isomer.

Yield Target: 65-75% isolated yield of >98% purity.

Protocol B: Enzymatic Route (Green Chemistry)

Recent advances utilize flavin-dependent halogenases (e.g., Rdc2 enzyme) to achieve 100% regioselectivity for the C-5 position.

  • Conditions: Incubate 6-hydroxyquinoline with Rdc2, NADH, and FAD in aqueous buffer (pH 7.5).

  • Advantage: Eliminates 7-chloro byproduct completely.

  • Reference: Xu, F., et al. "Selective Biochlorination of Hydroxyquinolines..."[1][3] DigitalCommons@USU (2014).[1]

Agrochemical Application Workflows

5-Cl-6-HQ serves as a dual-functional scaffold. The Workflow Diagram below illustrates its transformation into two classes of bioactive agents: Aryloxyphenoxypropionate mimics ("Fops") and Quinoline-based Fungicides .

DOT Visualization: Synthetic Pathways

Agrochemical_Synthesis Figure 1: Divergent synthesis of agrochemical actives from 5-Cl-6-HQ scaffold. Start 6-Hydroxyquinoline Intermediate 5-Chloro-6-Hydroxyquinoline (5-Cl-6-HQ) Start->Intermediate NCS, pTsOH (Regioselective Chlorination) Herbicide_Step O-Alkylation (K2CO3, Propargyl Bromide) Intermediate->Herbicide_Step Path A: Etherification Fungicide_Step Suzuki-Miyaura Coupling (Pd Catalyst, Boronic Acid) Intermediate->Fungicide_Step Path B: C-5 Functionalization Herbicide_Product Propargyl Ether Derivative (Herbicide Pharmacophore) Herbicide_Step->Herbicide_Product SN2 Reaction Fungicide_Product 5-Aryl-6-Hydroxyquinoline (Novel Fungicide Scaffold) Fungicide_Step->Fungicide_Product C-C Bond Formation

Application 1: Synthesis of Herbicide Synergists (Etherification)

The 6-hydroxy group is chemically equivalent to the phenolic moiety in herbicides like Clodinafop. The 5-chloro group provides steric protection, preventing rapid metabolic degradation in plants.

Protocol:

  • Reactants: 5-Cl-6-HQ (1.0 eq), Propargyl bromide (1.2 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: Acetone (reflux).

  • Procedure: Reflux for 4 hours. Filter inorganic salts. Evaporate solvent.[2]

  • Outcome: 5-chloro-6-(prop-2-yn-1-yloxy)quinoline .

  • Utility: These ether derivatives are screened for auxin-mimic activity or as safeners (compounds that protect crops from herbicide damage).

Application 2: Fungicidal "Quinoxyfen" Analogs

While Quinoxyfen is a 4-phenoxy quinoline, moving the ether linkage to position 6 and retaining the 5-chloro substituent creates a novel IP space (Intellectual Property) with potentially different modes of action (e.g., signal transduction inhibition).

Analytical Characterization

To validate the synthesis of 5-Cl-6-HQ, the following analytical signatures must be confirmed:

MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) Doublet at ~7.6 ppm (H-7) and Doublet at ~7.9 ppm (H-8) with ortho coupling (J ≈ 9.0 Hz). This confirms the 5-position is substituted (loss of H-5 signal).
HPLC Retention time shift: 5-Cl-6-HQ elutes later than 6-HQ due to increased lipophilicity (C18 column, ACN/Water gradient).
Mass Spec (ESI+) [M+H]⁺ = 180.02 and 182.02 (3:1 ratio characteristic of Chlorine isotope pattern).

Safety & Handling

  • Hazard: 5-Cl-6-HQ is an irritant to eyes and respiratory systems.[4]

  • PPE: Use nitrile gloves and N95 dust mask during solid handling.

  • Storage: Store in amber vials at room temperature. Light sensitive (may darken over time due to quinone oxidation).

References

  • Xu, F., Merkley, A., Yu, D., & Zhan, J. (2014).[1] Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. Available at: [Link][1]

  • NBInno. (2024).[5] Enhancing Agrochemicals with 6-Hydroxyquinoline: A Supplier's Perspective. Available at: [Link]

  • National Institutes of Health (NIH). (2025).[1] Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines. Available at: [Link]

Sources

Method

Protocol for Determining the Minimum Inhibitory Concentration (MIC) of 5-Chloroquinolin-6-ol

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, validated protocol for determining the Minimum Inhibitory Concentration (MIC) of 5-Chloroquinolin-6...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, validated protocol for determining the Minimum Inhibitory Concentration (MIC) of 5-Chloroquinolin-6-ol, a quinoline derivative with potential antimicrobial properties. The protocol is designed for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing. By integrating foundational principles from the Clinical and Laboratory Standards Institute (CLSI), this guide ensures accuracy, reproducibility, and a self-validating experimental design. We delve into the causality behind experimental choices, from solvent selection for this specific compound to the implementation of rigorous quality control measures. The protocol includes detailed step-by-step instructions for broth microdilution, preparation of reagents, data interpretation, and mandatory safety precautions. Visual workflows and data templates are provided to facilitate seamless execution and reporting.

Scientific Principles and Background

The Concept of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] It is the most widely recognized quantitative measure of in vitro antimicrobial activity and serves as a critical parameter in the discovery of new antimicrobial agents and for guiding therapeutic choices.[2] This protocol employs the broth microdilution method, a standardized and scalable technique for determining MIC values.

Foundational Standards: CLSI and EUCAST

To ensure that MIC results are consistent and comparable across different laboratories, standardized methodologies are essential. The two leading international bodies that provide these guidelines are the Clinical and Laboratory Standards Institute (CLSI) in North America and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.[1][3] This protocol is fundamentally based on the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," which provides a reference method for broth microdilution.[3][4]

Putative Mechanism of Action of Quinolone Derivatives

Quinoline derivatives constitute a broad class of compounds with diverse biological activities. While the precise mechanism of 5-Chloroquinolin-6-ol is yet to be fully elucidated, related halogenated hydroxyquinolines, such as Clioquinol (5-chloro-7-iodo-8-quinolinol), are known to exert their antimicrobial effects through multiple pathways. A primary mechanism involves the chelation of essential metal ions like copper and zinc, which are critical cofactors for bacterial enzymes.[5][6] By sequestering these ions, the compound disrupts vital metabolic processes. Another proposed mechanism is the interference with bacterial DNA synthesis by targeting enzymes like DNA gyrase and topoisomerase IV, which is a hallmark of the fluoroquinolone class of antibiotics.[7] Understanding these potential mechanisms provides a rationale for its antimicrobial potential.

Safety and Handling Precautions

Before beginning any experimental work, it is imperative to review the Safety Data Sheet (SDS) for 5-Chloroquinolin-6-ol and all other chemicals used.

  • Compound Handling: 5-Chloroquinolin-6-ol and its structural isomers are classified as irritants to the eyes, skin, and respiratory tract.[8][9] Some related compounds are toxic if swallowed.[10] Always handle the solid compound and its concentrated solutions inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, nitrile gloves, and safety glasses.

  • Waste Disposal: Dispose of all chemical and biological waste in accordance with institutional and local regulations. Media containing 5-Chloroquinolin-6-ol and bacteria should be decontaminated (e.g., by autoclaving) before disposal.

Reagents and Materials

Equipment and Consumables
  • Laminar flow hood or biological safety cabinet

  • Incubator (35 ± 2 °C)

  • Microplate reader or spectrophotometer (optional, for turbidity measurement)

  • Vortex mixer

  • Calibrated single and multichannel pipettes

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Sterile pipette tips

  • Sterile 1.5 mL and 15/50 mL conical tubes

  • Sterile reagent reservoirs

Media and Reagents
  • 5-Chloroquinolin-6-ol: (CAS No. 64165-35-1)[11]

  • Dimethyl sulfoxide (DMSO): ACS grade or higher, sterile-filtered.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Must be prepared or purchased according to CLSI standards.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • 0.5 McFarland Turbidity Standard.

  • Resazurin Sodium Salt (optional, for viability indication): Stock solution prepared in sterile PBS.

Bacterial Strains
  • Test Organisms: Clinical isolates or laboratory strains of interest.

  • Quality Control (QC) Strains: Obtain from a reputable source like the American Type Culture Collection (ATCC).[12][13]

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 25923™

    • Pseudomonas aeruginosa ATCC® 27853™

Experimental Workflow Overview

The entire protocol, from reagent preparation to final data analysis, follows a logical sequence designed to minimize error and ensure reproducibility.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Analysis Compound_Prep Prepare 5-CQ-6-ol Stock Solution Serial_Dilution Perform 2-Fold Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Media_Prep Prepare CAMHB Media Media_Prep->Serial_Dilution Inoculum_Prep Prepare 0.5 McFarland Bacterial Inoculum Inoculation Inoculate Plate with Standardized Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (18-24h at 35°C) Inoculation->Incubation Reading Visually Inspect for Growth & Determine MIC Incubation->Reading QC_Check Validate with QC Strains Reading->QC_Check

Diagram 1: High-level workflow for the MIC determination protocol.

Detailed Step-by-Step Protocol

Step 1: Preparation of 5-Chloroquinolin-6-ol Stock Solution

The poor aqueous solubility of many quinoline derivatives necessitates the use of an organic solvent.[14] Dimethyl sulfoxide (DMSO) is a common choice that is miscible with culture media and has low bacterial toxicity at the final concentrations used in this assay.[15]

  • Objective: To create a high-concentration, sterile stock solution (e.g., 1280 µg/mL).

  • Calculation: Weigh the required amount of 5-Chloroquinolin-6-ol powder in a sterile microcentrifuge tube. For a 10 mL stock of 1280 µg/mL, weigh 12.8 mg.

  • Dissolution: Add the calculated volume of sterile DMSO to the powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.[16]

Step 2: Preparation of Standardized Bacterial Inoculum

The final density of the bacterial inoculum is a critical variable that must be tightly controlled.[3]

  • Culture Revival: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile PBS or CAMHB. Vortex to create a smooth, homogenous suspension.

  • Standardization: Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL. This can be done by adding more bacteria or sterile saline/broth and comparing against the standard visually or with a densitometer.

  • Working Suspension: Within 15 minutes of standardization, dilute the 0.5 McFarland suspension into fresh CAMHB. The dilution factor is typically 1:100 to 1:200 to achieve a final concentration in the wells of approximately 5 x 10⁵ CFU/mL after inoculation.

Step 3: Preparation of the 96-Well MIC Plate

This procedure uses a 2-fold serial dilution to test a range of compound concentrations.

Serial_Dilution cluster_plate 96-Well Plate Row W1 Well 1 100µL Broth + 100µL Drug W2 Well 2 100µL Broth W1->W2 Transfer 100µL W3 Well 3 W2->W3 Transfer 100µL W4 Well 4 W3->W4 Transfer 100µL W5 ... W4->W5 ... W10 Well 10 W5->W10 ... W11 Growth Control W12 Sterility Control

Diagram 2: Workflow for a 2-fold serial dilution across a microtiter plate row.

  • Plate Layout: Designate wells for each component as shown in the table below.

  • Add Broth: Add 100 µL of sterile CAMHB to wells 2 through 12 for each row being tested. Well 1 remains empty initially.

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of the stock solution in CAMHB. For a final starting concentration of 64 µg/mL, you would dilute the 1280 µg/mL stock 1:10 to get 128 µg/mL, and then add 100 µL of this to Well 2 after the broth is already there, making the concentration in Well 2 64 µg/mL. A simpler way is to create a 2X working stock (e.g., 128 µg/mL) and add 100 µL to Well 1 (which contains 100 µL of broth). For this protocol, we will add 200 µL of the starting concentration (e.g., 64 µg/mL) to Well 1.

  • Serial Dilution:

    • Add 200 µL of the highest desired concentration of 5-Chloroquinolin-6-ol (e.g., 64 µg/mL, prepared in CAMHB) to Well 1.

    • Using a multichannel pipette, transfer 100 µL from Well 1 to Well 2. Mix by pipetting up and down 5-7 times.

    • Change tips (or use sterile technique) and transfer 100 µL from Well 2 to Well 3. Mix thoroughly.

    • Continue this process down to Well 10.

    • After mixing in Well 10, discard the final 100 µL. This results in 100 µL in wells 1-10.

  • Controls:

    • Growth Control (Well 11): Contains 100 µL of CAMHB only. This well will be inoculated.

    • Sterility Control (Well 12): Contains 100 µL of CAMHB only. This well is NOT inoculated.

Step 4: Inoculation and Incubation
  • Inoculate: Add 100 µL of the standardized bacterial working suspension (from Step 5.2) to wells 1 through 11. Do not add bacteria to Well 12. The final volume in each well is now 200 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Seal and Incubate: Cover the plate with a sterile lid or adhesive seal. Incubate at 35 ± 2 °C for 18-24 hours in ambient air.

Step 5: Reading and Interpreting the MIC
  • Validate Controls: Before reading the test wells, check the controls.

    • Sterility Control (Well 12): Must be clear (no growth).

    • Growth Control (Well 11): Must be turbid (robust growth).

    • If controls are not as expected, the experiment is invalid and must be repeated.

  • Determine MIC: The MIC is the lowest concentration of 5-Chloroquinolin-6-ol at which there is no visible growth (i.e., the first clear well). A microplate reading mirror can aid in visualization.

Quality Control (QC)

Running QC strains is a mandatory step to ensure the entire testing system is performing correctly.[17][18]

  • Principle: QC strains are well-characterized microorganisms with known susceptibility profiles to standard antibiotics.[13] While the expected MIC of 5-Chloroquinolin-6-ol for these strains is unknown, they serve to validate the media, inoculum, incubation, and operator technique.

  • Procedure: The selected QC strains (see table below) should be tested on each day of testing. It is also recommended to test a standard antibiotic with a known QC range (e.g., Ciprofloxacin) in parallel to confirm system performance.

  • Data Logging: Maintain a log of all QC results. Over time, this will allow the laboratory to establish its own internal acceptable range for 5-Chloroquinolin-6-ol against these strains.

QC StrainGram StatusRationale for Inclusion
Escherichia coli ATCC® 25922™Gram-negativeRepresentative of Enterobacteriaceae; a standard for routine QC.[13]
Staphylococcus aureus ATCC® 25923™Gram-positiveRepresentative of Gram-positive cocci; a standard for routine QC.[13]
P. aeruginosa ATCC® 27853™Gram-negativeRepresents non-fermenting Gram-negative bacilli, often with different susceptibility profiles.[13]

Data Presentation Template

Results should be recorded systematically.

MicroorganismDateCompound Conc. (µg/mL)MIC (µg/mL)QC Check
Wells 1-10
S. aureus Strain X2026-02-1364, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.12516Pass
E. coli ATCC® 25922™2026-02-1364, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.12532Pass

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing... Journal of Clinical Laboratory Analysis. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document)... Journal of Clinical Microbiology. [Link]

  • MIC Determination. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document)... PubMed. [Link]

  • How to Choose QC Strains for Microbial ID Systems. Microbiologics Blog. [Link]

  • EUCAST MIC Determination Testing. i-testing. [Link]

  • Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • ISO16256: Clinical laboratory testing and in vitro diagnostic test systems... Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]

  • 5-Chloro-8-hydroxyquinoline. Solubility of Things. [Link]

  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC. [Link]

  • How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube. [Link]

  • Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. PubMed. [Link]

  • Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer. [Link]

  • Protocols/AntibioticStockSolutions. Barrick Lab Wiki. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • 5-Chloroquinoline. PubChem. [Link]

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. PMC. [Link]

  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]

  • What is the mechanism of Clioquinol?. Patsnap Synapse. [Link]

  • Mechanism of Quinolone Action and Resistance. PMC. [Link]

  • How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™. YouTube. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloroquinolin-6-OL

Welcome to the technical support center for 5-Chloroquinolin-6-OL. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile quinoline derivative.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloroquinolin-6-OL. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile quinoline derivative. The purity of 5-Chloroquinolin-6-OL is paramount for its successful application in drug discovery and materials science, as even minor impurities can significantly impact downstream biological activity and reaction outcomes.[1] This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to help you overcome common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-Chloroquinolin-6-OL?

A1: The impurity profile of 5-Chloroquinolin-6-OL is highly dependent on its synthetic route. However, based on common synthesis pathways for related chloro-hydroxyquinolines, you can anticipate several classes of impurities:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-chlorinated Species: The most common byproduct is often a di-chlorinated quinoline derivative, such as 5,7-dichloroquinolin-6-ol.[2] The reaction conditions can sometimes favor multiple chlorinations on the electron-rich aromatic ring.

  • Positional Isomers: Depending on the synthetic strategy, other isomers (e.g., 7-Chloroquinolin-6-OL) might form.

  • Polymeric or Tar-like Substances: Harsh reaction conditions, particularly with strong acids at high temperatures, can lead to the formation of colored, high-molecular-weight byproducts.[3]

Q2: My crude 5-Chloroquinolin-6-OL is a dark, tarry solid. What is the best initial step?

A2: A dark, oily, or tarry crude product suggests the presence of significant polymeric impurities and residual acid. A highly effective first step is an acid-base workup. The phenolic nature of the hydroxyl group at the 6-position allows 5-Chloroquinolin-6-OL to be deprotonated and dissolved in an aqueous base, leaving non-acidic, tarry impurities behind. Subsequent acidification will precipitate the product, often in a much cleaner, solid form. This is a more targeted approach than directly attempting recrystallization or chromatography on very impure material.

Q3: Why is my sample of 5-Chloroquinolin-6-OL degrading during storage or purification?

A3: Quinoline derivatives, especially those with hydroxyl groups, can be susceptible to oxidation and degradation, often accelerated by light, air (oxygen), and pH extremes.[4] Degradation can manifest as discoloration (e.g., turning yellow or brown). To mitigate this, it is crucial to store the compound in a cool, dark place, preferably under an inert atmosphere (like nitrogen or argon). During purification, avoid prolonged exposure to high heat and consider using degassed solvents. For aqueous solutions, maintaining a slightly acidic pH (below 5) can significantly inhibit certain degradation pathways.[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of 5-Chloroquinolin-6-OL in a practical question-and-answer format.

Problem 1: After recrystallization, the yield is very low.

  • Q: I've lost most of my material. What went wrong?

    • A: Causality and Solution:

      • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at room temperature, your recovery will be low. You may have used too much solvent.

      • Premature Crystallization: If the solution cools too quickly, the compound may crash out as a fine powder, trapping impurities.[6] Ensure the solution cools slowly to room temperature before moving it to an ice bath.

      • Incomplete Precipitation: The pH at which the product precipitates is crucial. Ensure you have neutralized the solution to the isoelectric point of 5-Chloroquinolin-6-OL to maximize precipitation. Check the pH of the mother liquor after filtration; if it's still acidic or basic, you may be losing product.

Problem 2: My product is still impure after a single recrystallization.

  • Q: My TLC/HPLC analysis shows significant impurities remain. What's the next step?

    • A: Causality and Solution:

      • Closely Related Impurities: Recrystallization is most effective at removing impurities with very different solubility profiles. If the main contaminant is a structurally similar molecule (like a di-chloro version or an isomer), it may co-crystallize with your product.

      • Solution Path:

        • Activated Carbon Treatment: Before crystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored and high-molecular-weight impurities.[7][8]

        • Secondary Purification: When impurities persist, a higher-resolution technique is necessary. Flash column chromatography is the logical next step.

Problem 3: I'm struggling to separate my product using column chromatography.

  • Q: The spots on my TLC plate are too close together, and my column fractions are all mixed.

    • A: Causality and Solution:

      • Suboptimal Mobile Phase: The polarity of your eluent is the most critical factor. If spots are running too close together, you need to optimize the solvent system.

      • Troubleshooting Steps:

        • Systematic TLC Analysis: Test a range of solvent systems. A common starting point for compounds like this is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar one (like ethyl acetate or dichloromethane).[9]

        • Fine-tune Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (less ethyl acetate). If they are too low (low Rf), increase the polarity.

        • Consider a Different Solvent System: Sometimes, changing the nature of the solvents can improve separation. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the selectivity.

        • Use a Gradient: If a single solvent mixture (isocratic elution) doesn't resolve all impurities, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective.

Purification Workflow Diagram

The following diagram outlines a logical workflow for purifying crude 5-Chloroquinolin-6-OL, from initial assessment to achieving high purity.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Final Analysis Crude Crude 5-Chloroquinolin-6-OL Assess Assess Purity & Color (TLC, Visual) Crude->Assess Decision Impurity Type? Assess->Decision Is it highly colored or tarry? AcidBase Acid-Base Wash / Recrystallization Decision->AcidBase Yes Chromatography Flash Column Chromatography Decision->Chromatography No / Minor Impurities Analysis Purity Analysis (HPLC, NMR) AcidBase->Analysis Chromatography->Analysis Pure Pure Product (>98%) Analysis->Pure

Caption: Logical workflow for purifying 5-Chloroquinolin-6-OL.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Recrystallization

This method leverages the phenolic hydroxyl group of 5-Chloroquinolin-6-OL. This protocol is particularly effective for removing non-acidic and colored impurities from crude material.

  • Dissolution: In a fume hood, suspend the crude 5-Chloroquinolin-6-OL (1 equivalent) in deionized water. Slowly add 1M aqueous sodium hydroxide (NaOH) solution dropwise while stirring vigorously until all the solid has dissolved and the solution is basic (pH > 12).

  • Decolorization (Optional): If the solution is darkly colored, add a small amount of activated carbon (approx. 5-10% by weight of your crude material) to the solution. Stir for 15-30 minutes at room temperature.[8]

  • Filtration of Impurities: Filter the solution through a pad of celite to remove the activated carbon and any insoluble impurities. Wash the filter cake with a small amount of dilute NaOH solution.

  • Precipitation: Cool the filtrate in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with constant stirring. The 5-Chloroquinolin-6-OL will begin to precipitate. Continue adding acid until the solution is neutral or slightly acidic (pH ~6-7).[2][10]

  • Isolation: Allow the suspension to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a generous amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum. A purity of >99% can often be achieved with this method, as determined by HPLC.[7]

Protocol 2: Purification by Flash Column Chromatography

This technique is ideal for separating the target compound from closely related impurities that could not be removed by recrystallization.

  • Adsorbent and Eluent Selection: Based on TLC analysis, select an appropriate solvent system. A good starting point is a mixture of cyclohexane and ethyl acetate. Prepare the chosen eluent and a small amount of a more polar "flushing" solvent (e.g., 100% ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve the crude or partially purified 5-Chloroquinolin-6-OL in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, use the "dry loading" method by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin applying pressure (with a pump or hand bellows). Collect fractions in test tubes.

  • Fraction Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-Chloroquinolin-6-OL.

Purity Assessment Methods

Validating the purity of your final product is a critical step. Here is a comparison of common analytical techniques.

MethodPrincipleApplication & Insights
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase (e.g., silica plate) and a mobile phase.Quick & Qualitative. Ideal for monitoring reaction progress and checking fractions from column chromatography. The presence of a single spot is an indication of purity.[11]
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase (column) and a liquid mobile phase under high pressure.Quantitative. The gold standard for purity determination. Provides a chromatogram where the area of the product peak relative to the total area of all peaks gives a quantitative purity value (e.g., 99.5%).[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Confirmatory & Impurity ID. Not only confirms the purity but also provides the mass of the main component and any impurities, aiding in their identification.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Structural Verification. ¹H and ¹³C NMR are essential for confirming the structural identity of the purified compound and can reveal the presence of impurities if their signals are visible.

Diagram of Acid-Base Purification

This diagram illustrates the chemical principle behind the acid-base purification protocol.

Acid_Base_Purification cluster_0 Step 1: Basification cluster_1 Step 2: Acidification Crude_Mix Crude Solid (5-Cl-6-OH-Quinoline + Insoluble Impurities) Add_Base + NaOH (aq) Crude_Mix->Add_Base Solution Aqueous Solution (Deprotonated 5-Cl-6-O⁻Na⁺ Quinoline) Add_Base->Solution Insoluble Insoluble Impurities (Filtered Out) Solution->Insoluble Filtration Add_Acid + HCl (aq) Solution->Add_Acid Pure_Solid Pure Precipitate (5-Cl-6-OH-Quinoline) Add_Acid->Pure_Solid Precipitation

Caption: Mechanism of purification via acid-base chemistry.

References

  • Google Patents. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • Google Patents. US5180842A - Purification of quinones.
  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. Available from: [Link]

  • Google Patents. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Google Patents. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Patsnap Eureka. Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Available from: [Link]

  • National Institutes of Health (PMC). Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). Available from: [Link]

  • YouTube. Recrystallization. Available from: [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]

  • Google Patents. CN1405155A - 5-chloro-8-hydroxyquinoline preparation method.
  • American Society for Microbiology. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Available from: [Link]

  • National Institutes of Health (PMC). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Available from: [Link]

  • ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Available from: [Link]

  • PubChem. 5-Chloro-8-hydroxyquinoline. Available from: [Link]

  • ResearchGate. (PDF) Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC. Available from: [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. Available from: [Link]

  • PubChem. 5-Chloroquinoline. Available from: [Link]

  • ResearchGate. Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Available from: [Link]

  • National Institutes of Health (MDPI). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. Available from: [Link]

  • Novelty Journals. A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

  • The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • PubMed. Degradation mechanism and stability of 5-aminolevulinic acid. Available from: [Link]

Sources

Optimization

identifying and removing impurities from 5-Chloroquinolin-6-OL preparations

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis and purification of 5-Chloroquinolin-6-OL. This document is designed for researchers, medicinal chemists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of 5-Chloroquinolin-6-OL. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with isolating this compound with high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the work-up and purification of 5-Chloroquinolin-6-OL in a question-and-answer format.

Q1: My crude product is a discolored solid (e.g., yellow, dark brown, or black) instead of the expected off-white powder. What causes this, and how can I fix it?

A1: Root Cause Analysis & Solution

Discoloration is almost always indicative of high-molecular-weight, polymeric impurities or oxidized species. These are common byproducts in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, which are notoriously exothermic.[1][2] The harsh acidic and oxidizing conditions can cause starting materials or intermediates, such as acrolein formed from glycerol dehydration, to polymerize into complex, colored tars.[2][3]

Primary Solution: Activated Charcoal Decolorization

Activated charcoal is a highly effective adsorbent for removing colored impurities due to its extremely porous structure and large surface area. The non-polar nature of the graphene-like surface readily adsorbs large, conjugated organic molecules (the source of the color) via van der Waals forces.

Step-by-Step Decolorization Protocol:

  • Dissolution: Dissolve your crude 5-Chloroquinolin-6-OL in a suitable solvent. A good starting point is a solvent in which the product is highly soluble at elevated temperatures, such as methanol, ethanol, or ethyl acetate.[4][5]

  • Charcoal Addition: Add activated charcoal to the solution. The amount should be approximately 1-2% of the solute's weight. Overuse can lead to significant product loss due to adsorption of the desired compound.

  • Heating: Gently heat the suspension to boiling or near-boiling for 10-15 minutes with stirring. This increases the solubility of your product, minimizing co-adsorption, and enhances the diffusion of impurities into the charcoal pores.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal. If the solution cools, your product will crystallize prematurely, leading to major yield loss. Use a fluted filter paper in a pre-heated funnel to expedite the process.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified 5-Chloroquinolin-6-OL.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Q2: My TLC and/or HPLC analysis shows multiple spots/peaks. How can I identify the impurities and achieve high purity?

A2: Strategy for Complex Mixtures

Multiple signals in your analytical run indicate the presence of unreacted starting materials, positional isomers, or other reaction byproducts. A systematic purification approach is required, often involving chromatography or optimized recrystallization.

Common Impurities & Characteristics

Impurity TypeLikely IdentityRationaleAnalytical Behavior (TLC)
Starting Material 4-chloro-2-aminophenolIncomplete reaction.More polar than the product; lower Rf value.
Isomeric Byproduct 7-Chloroquinolin-6-OLFormation from potential isomeric impurities in the aminophenol starting material.Polarity is very similar to the product; difficult to separate (streaking or very close spots).
Polymeric Tars High MW polymersAcid-catalyzed polymerization of reaction intermediates.[3]Stays on the baseline (Rf ≈ 0).

Solution 1: Column Chromatography

Column chromatography is the most powerful technique for separating compounds with different polarities.[6] The principle is to use a stationary phase (like silica gel) and a mobile phase (a solvent or solvent mixture) to separate components based on their differential adsorption.

Step-by-Step Column Chromatography Protocol:

  • Column Packing: Pack a glass column with silica gel (slurry packing with the initial mobile phase is recommended).

  • Sample Loading: Dissolve the minimum amount of crude product in the mobile phase or a slightly stronger solvent and load it onto the silica gel. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Begin eluting with a non-polar solvent system and gradually increase the polarity. This allows less polar impurities to elute first, followed by your product, and finally the most polar impurities. A common gradient is starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Solvent Systems (Mobile Phase) for Silica Gel Chromatography:

Solvent SystemPolarityTypical Use Case
Hexane / Ethyl Acetate (Gradient)Low to MediumExcellent general-purpose system for separating moderately polar compounds.
Dichloromethane / Methanol (Gradient)Medium to HighUseful for separating more polar compounds or when solubility in acetate is low.

Solution 2: Optimized Recrystallization

If the impurities are present in small amounts, a carefully chosen recrystallization can be effective. The ideal solvent is one where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7]

Potential Recrystallization Solvents: Based on solubility data for the isomeric 5-chloro-8-hydroxyquinoline, good candidates to screen include alcohols (ethanol, n-propanol), esters (ethyl acetate, n-propyl acetate), or 1,4-dioxane.[4][8] You may need to use a two-solvent system (e.g., ethanol/water) to achieve optimal results.

Q3: I have a persistent impurity that I suspect is the starting material, 4-chloro-2-aminophenol. Is there a targeted way to remove it?

A3: Targeted Removal via Acid-Base Extraction

Yes, you can exploit the differences in the acidic and basic properties of your product and the starting material. 5-Chloroquinolin-6-OL has a basic quinoline nitrogen and a weakly acidic phenolic hydroxyl group. The starting material, 4-chloro-2-aminophenol, has a weakly basic amino group and a more acidic phenolic hydroxyl group. An acid-base extraction can effectively separate them.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic quinoline nitrogen of your product will be protonated, forming a hydrochloride salt that dissolves in the aqueous layer. The less basic aminophenol may remain partially in the organic layer.

  • Separation: Separate the aqueous and organic layers. Discard the organic layer (or save for analysis).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the pH is neutral to slightly basic (pH 7-8).[9][10] Your purified 5-Chloroquinolin-6-OL will precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove residual salts, and dry thoroughly.

AcidBaseExtraction cluster_0 Step 1: Dissolve & Wash cluster_1 Step 2: Separation cluster_2 Step 3: Isolation start Crude Product in Ethyl Acetate wash Wash with 1M HCl (aq) start->wash In Separatory Funnel aq_layer Aqueous Layer (Protonated Product) wash->aq_layer org_layer Organic Layer (Neutral Impurities, Unreacted SM) wash->org_layer neutralize Add 10% NaOH to pH 7-8 aq_layer->neutralize precipitate Pure 5-Chloroquinolin-6-OL (Precipitate) neutralize->precipitate

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)
  • Q: How can I perform a quick purity assessment of my crude product?

    • A: Thin-Layer Chromatography (TLC) is the fastest method. Spot your crude material alongside the starting materials on a silica gel plate. Elute with a solvent system like 3:1 Hexane:Ethyl Acetate. The number of spots and their relative positions will give you a good qualitative measure of purity and help identify contaminants.

  • Q: What is the best way to store purified 5-Chloroquinolin-6-OL?

    • A: The compound is sensitive to light.[11] Store the solid in a tightly sealed amber vial in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) to prevent slow oxidation over time.[12]

  • Q: What are the primary safety precautions for handling 5-Chloroquinolin-6-OL?

    • A: According to safety data sheets, this compound is a skin and eye irritant.[12][13] Always handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[12][14]

Visualized Purification Workflow

This diagram provides a decision-making framework for selecting the appropriate purification strategy based on initial analytical results.

Caption: Decision tree for selecting a purification method.

References
  • Thakur, G. S., et al. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Wang, Y. (2013). Method for preparing 5-chloro-8-hydroxyquinoline.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704. [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. [Link]

  • Sun, G., et al. (2020). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Dagle, B. K., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987. [Link]

  • ResearchGate. (2024). How to separate trans and cis isomers of isoquinolinone. [Link]

  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated. [Link]

  • Kmetič, I., et al. (2010). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Acta Chimica Slovenica, 57, 684-691. [Link]

  • Yang, Z., et al. (2020). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. The Journal of Chemical Thermodynamics, 142, 105995. [Link]

  • Ito, Y., & Oka, H. (2000). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 898(2), 149-156. [Link]

  • Aryal, S. (2024). Water Purification Methods and Steps: A Complete Guide. Microbe Notes. [Link]

  • ResearchGate. (2022). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. [Link]

  • Unknown. (n.d.). Water purification the process of removing undesirable chemicals. [Link]

  • Antipin, M. Y., et al. (2014). Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph. Acta Crystallographica Section E, 70(Pt 9), o997–o999. [Link]

  • Scientific Committee on Consumer Safety. (2009). Opinion on 5-amino-6-chloro-o-cresol. European Commission. [Link]

  • Unknown. (2024). A method for purifying 8-hydroxyquinoline reaction solution.
  • Berdeu, D., et al. (2002). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 947(1), 93-100. [Link]

  • Reddy, G. R., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2008(16), 232-243. [Link]

  • CivilSeek. (2018). Top 5 Water Purification Methods - Complete Guide. [Link]

  • Make It Easy Education. (2023). PURIFICATION OF WATER || PURIFICATION METHODS || SCIENCE EDUCATIONAL VIDEO FOR CHILDREN. YouTube. [Link]

  • Yang, Z., et al. (2019). Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data, 64(12), 5348-5358. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. [Link]

  • Pyvot Tech. (n.d.). Separation of Isomers. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-HYDROXYQUINOLINE. [Link]

  • He, G. X., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(7), 2307–2308. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 5-Chloroquinolin-6-OL for Preclinical Development

Welcome to the technical support center for the synthesis of 5-Chloroquinolin-6-OL. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloroquinolin-6-OL. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to the multi-gram and kilogram-scale production required for preclinical studies. As a critical intermediate, ensuring a robust, scalable, and well-characterized synthetic process for 5-Chloroquinolin-6-OL is paramount.

This document provides in-depth, field-proven insights into process optimization, troubleshooting, and quality control, moving beyond simple step-by-step instructions to explain the fundamental causality behind key process decisions.

Section 1: Synthesis Strategy for Scalable Production

Q1: What is the most viable synthetic route for a scalable, cost-effective synthesis of 5-Chloroquinolin-6-OL?

For preclinical and early-phase development, the ideal synthetic route must balance atom economy, cost of goods, safety, and scalability. While several named reactions can generate the quinoline core, such as the Gould-Jacobs or Friedländer syntheses, we recommend a modified Skraup synthesis for its directness and use of readily available starting materials.[1][2][3]

The proposed route utilizes 2-amino-4-chlorophenol, which upon reaction with glycerol in the presence of sulfuric acid and a mild oxidizing agent, yields the target molecule. The classical Skraup reaction is notoriously aggressive and exothermic.[4][5] Therefore, our recommended protocol incorporates critical modifications to ensure safety and control at scale.

The overall workflow is summarized below.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & QC SMs Starting Materials (2-Amino-4-chlorophenol, Glycerol) Reaction Modified Skraup Reaction (Controlled Temperature, 120-140°C) SMs->Reaction Reagents Reagents (H₂SO₄, Oxidizing Agent, Moderator) Reagents->Reaction Quench Aqueous Quench & Neutralization Reaction->Quench Isolation Filtration / Extraction Quench->Isolation Crude Crude 5-Chloroquinolin-6-OL Isolation->Crude Purify Recrystallization Crude->Purify Dry Vacuum Drying Purify->Dry API Final Product (>98% Purity) Dry->API

Caption: High-level workflow for the synthesis of 5-Chloroquinolin-6-OL.

Section 2: Troubleshooting the Synthesis at Scale

Scaling up chemical reactions often introduces challenges not observed at the bench. This section addresses the most common issues encountered during the synthesis of 5-Chloroquinolin-6-OL.

Q2: My reaction is violently exothermic and produces significant tar, making isolation impossible. How can I control it?

This is the most critical challenge of the Skraup synthesis.[4][5] The underlying cause is the uncontrolled acid-catalyzed dehydration of glycerol to acrolein, which then polymerizes at high temperatures.

Solutions:

  • Controlled Reagent Addition: The addition of concentrated sulfuric acid must be done slowly and portion-wise, with efficient overhead stirring and external cooling to maintain the internal temperature below the specified limit. A controlled-rate addition pump is highly recommended for scales above 1 kg.

  • Use of a Moderating Agent: Incorporating a moderating agent like boric acid or ferrous sulfate can significantly temper the reaction's exothermicity.[5] Boric acid is believed to form a glycerol borate ester, which decomposes more slowly, ensuring a controlled release of acrolein.[6]

  • Optimized Thermal Profile: Do not overheat the reaction. While heat is required for the cyclization, excessive temperatures will favor polymerization. Maintain the temperature profile strictly as outlined in the protocol.

Q3: The reaction yield is low (<50%). What are the most likely causes and how can I improve it?

Low yield is a multifactorial problem. A systematic approach is necessary for diagnosis.

G cluster_0 Potential Causes cluster_1 Corrective Actions Start Low Yield Observed Temp Incorrect Temperature Profile? Start->Temp Purity Starting Material Purity? Start->Purity Time Incomplete Reaction? Start->Time Workup Mechanical Loss During Work-up? Start->Workup Calibrate Calibrate Thermocouples & Profile Reaction Temp->Calibrate Verify AnalyzeSM Verify SM Purity via NMR/HPLC Purity->AnalyzeSM Verify TLC_IPC Implement TLC/HPLC In-Process Control Time->TLC_IPC Monitor OptimizeWorkup Optimize Filtration & Extraction Steps Workup->OptimizeWorkup Review

Caption: Troubleshooting logic for addressing low reaction yield.

Detailed Investigation Points:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require longer heating times at larger scales due to different heat transfer dynamics.

  • Starting Material Quality: Verify the purity of the 2-amino-4-chlorophenol. The presence of isomers or other impurities can inhibit the reaction or lead to difficult-to-remove side products.[7]

  • Work-up Losses: The product can be lost during neutralization and filtration if the pH is not optimal or if the solid is too fine. Ensure the pH is carefully adjusted to the point of minimum solubility and allow sufficient time for precipitation before filtering.

Section 3: Purification & Quality Control for Preclinical Use

For preclinical trials, the purity and impurity profile of the compound are as important as its identity. The material must be well-characterized to ensure reproducible in-vivo results.

Q4: Column chromatography is not feasible for purifying the 500g of crude product I've synthesized. What is a scalable purification method?

Recrystallization is the industry-standard method for purifying crystalline solids at scale. The key is to identify a suitable solvent system.

Solvent Screening Protocol:

  • Test the solubility of the crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at reflux.

  • The ideal single solvent will show high solubility at elevated temperatures and low solubility at room temperature or below.

  • If a single solvent is not effective, explore two-solvent systems (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not).

For 5-Chloroquinolin-6-OL, an ethanol/water or isopropanol/heptane system is often a good starting point. The process involves dissolving the crude material in the minimum amount of hot solvent, filtering hot to remove insoluble impurities (like tar), allowing the solution to cool slowly for crystal formation, and then isolating the pure crystals by filtration.

Q5: What are the critical quality attributes (CQAs) and potential impurities I need to monitor for preclinical batch release?

The CQAs for a preclinical intermediate include purity, identity, and a well-defined impurity profile. For regulatory purposes, it is often necessary to identify and quantify all impurities present at levels of 0.1% or higher.[8]

Parameter / Impurity Potential Source Control Strategy & Analytical Method
Purity (Assay) N/ATarget: >98.0%. Method: HPLC with UV detection, quantitative NMR (qNMR).
Residual Solvents Purification StepTarget: Comply with ICH Q3C limits. Method: Headspace Gas Chromatography (GC-HS).
Unreacted 2-Amino-4-chlorophenol Incomplete ReactionControl reaction completion. Method: HPLC.
Isomeric Impurities (e.g., 7-Chloroquinolin-6-OL) Impure Starting MaterialSource high-purity starting materials. Method: HPLC, NMR.
Polymeric/Tar Impurities Uncontrolled ExothermStrict temperature control during reaction. Removed during work-up and recrystallization.
Heavy Metals Reagents, Reactor LeachablesUse high-purity reagents. Qualify equipment. Method: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Table 1: Critical Quality Attributes and Impurity Control Strategy.

Q6: What analytical methods are required for a complete Certificate of Analysis (CoA) for a preclinical batch?

A comprehensive CoA is essential. The following tests are standard:

  • Appearance: Visual inspection.

  • Identity: ¹H NMR and ¹³C NMR spectroscopy must be consistent with the proposed structure.[9]

  • Purity: HPLC analysis, typically reporting purity as area percent at a suitable UV wavelength.

  • Mass Confirmation: High-Resolution Mass Spectrometry (HRMS) or LC-MS to confirm the molecular weight.[10][11]

  • Melting Point: A sharp melting point range is indicative of high purity.[12]

  • Residual Solvents: GC-HS analysis.

  • Elemental Analysis (C, H, N): To confirm the empirical formula.

Section 4: Scalable Experimental Protocols

The following protocols are generalized procedures based on a modified Skraup synthesis and are intended for experienced process chemists. All work should be conducted in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Chloroquinolin-6-OL (100g Scale)
  • Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and a controlled-rate addition funnel.

  • Charge: To the reactor, add 2-amino-4-chlorophenol (143.5 g, 1.0 mol), glycerol (230.2 g, 2.5 mol), and boric acid (12.4 g, 0.2 mol).

  • Heating: Begin stirring and heat the mixture to 110°C.

  • Acid Addition: Slowly add concentrated sulfuric acid (294 g, 3.0 mol) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 140°C. Significant off-gassing will occur.

  • Reaction: Once the addition is complete, maintain the reaction temperature at 135-140°C for 4-6 hours. Monitor completion by TLC or HPLC.

  • Quench: Cool the reaction mixture to ~80°C. In a separate, larger vessel, prepare a stirred solution of water (4L). Very slowly and carefully, transfer the hot reaction mixture into the water. Caution: Highly exothermic quench.

  • Neutralization & Isolation: Cool the aqueous mixture to room temperature. Slowly add a 50% (w/w) sodium hydroxide solution to adjust the pH to 7.0-7.5. A solid will precipitate.

  • Filtration: Stir the resulting slurry for 1-2 hours, then collect the crude solid by filtration. Wash the filter cake thoroughly with deionized water (3 x 500 mL).

  • Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight. Expected yield: 125-150 g of crude brown solid.

Protocol 2: Purification by Recrystallization
  • Dissolution: In a flask equipped with a stirrer and condenser, add the crude 5-Chloroquinolin-6-OL (~100 g) and denatured ethanol (approx. 500 mL, or until dissolved at reflux). Heat the mixture to reflux until all solids dissolve.

  • Hot Filtration (Optional): If insoluble material is present, perform a hot filtration through a pad of celite to clarify the solution.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, cool the mixture further in an ice bath for at least 1 hour.

  • Isolation: Collect the purified crystals by filtration. Wash the cake with a small amount of ice-cold ethanol.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. Expected yield: 80-90 g of off-white to light tan crystals with >98% purity by HPLC.

Section 5: Frequently Asked Questions (FAQs)

  • Q7: What are the primary safety hazards associated with this process? The reaction is highly exothermic and involves large quantities of hot, concentrated sulfuric acid. The quench step is also hazardous. A thorough process safety review is mandatory before attempting this at scale. Key hazards include thermal runaway, corrosive materials, and potential pressure buildup.

  • Q8: How should the final, purified 5-Chloroquinolin-6-OL be stored? The compound is light-sensitive and should be stored in amber glass bottles or light-proof containers.[12] Storage at room temperature, under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidative degradation.

  • Q9: Is this synthesis amenable to microwave heating to reduce reaction times? While microwave-assisted synthesis can dramatically shorten reaction times for quinolines on a small scale, its scalability is limited.[13][14] The penetration depth of microwaves is only a few centimeters, making it unsuitable for large, multi-liter reaction vessels. For preclinical production, conventional heating in a jacketed reactor provides better control and homogeneity.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Wikipedia. (2023). Skraup synthesis. Wikipedia. [Link]

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. [Link]

  • ACS Publications. (n.d.). A Modification of the Skraup Synthesis of Quinoline. Journal of the American Chemical Society. [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • PMC. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES. ResearchGate. [Link]

  • ResearchGate. (n.d.). The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. ResearchGate. [Link]

  • MDPI. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • ScienceDirect. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. ScienceDirect. [Link]

  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES.
  • PMC. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). PMC. [Link]

  • Thieme. (2022). Synthesis of[13][15]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Thieme. [Link]

  • PubMed. (2018). A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). PubMed. [Link]

  • PMC. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. PMC. [Link]

  • Google Patents. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline.
  • PubChem. (n.d.). 5-Chloro-8-hydroxyquinoline. PubChem. [Link]

  • PubChem. (n.d.). 5-Chloroquinoline. PubChem. [Link]

  • Google Patents. (n.d.). A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof. Patsnap Eureka. [Link]

  • Google Patents. (n.d.). Purification of quinones.
  • Product Safety Labs. (n.d.). 5-Batch Analysis. Product Safety Labs. [Link]

  • YouTube. (2021). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! YouTube. [Link]

Sources

Optimization

dealing with temperature sensitivity during 5-Chloroquinolin-6-OL synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Temperature Sensitivity Welcome to the technical support center for the synthesis of 5-Chloroquinolin-6-OL. This guide, designed by our...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Temperature Sensitivity

Welcome to the technical support center for the synthesis of 5-Chloroquinolin-6-OL. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical role of temperature in this synthetic process. We aim to equip you with the expertise to navigate potential challenges, optimize your reaction conditions, and ensure the integrity of your synthesis.

Introduction to Temperature Sensitivity in 5-Chloroquinolin-6-OL Synthesis

The synthesis of 5-Chloroquinolin-6-OL, a crucial intermediate in pharmaceutical development, often proceeds through robust but highly energetic reactions such as the Skraup or Friedländer-type syntheses. These reactions are notoriously sensitive to temperature fluctuations, which can significantly impact reaction rate, yield, purity, and safety. This guide will delve into the nuances of thermal control at various stages of the synthesis, from the initial condensation to the final product isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common temperature-related issues encountered during the synthesis of 5-Chloroquinolin-6-OL?

A1: The most prevalent temperature-related challenges include:

  • Runaway Reactions: Particularly in Skraup-type syntheses, the reaction can be highly exothermic, leading to a rapid and uncontrolled increase in temperature.[1]

  • Low Yield and Purity: Suboptimal temperatures can lead to incomplete reactions or the formation of side products, reducing the overall yield and purity of 5-Chloroquinolin-6-OL.

  • Tar Formation: Excessively high temperatures can cause polymerization of reactants and intermediates, resulting in the formation of intractable tar.[2]

  • Poor Regioselectivity: In some synthetic routes, temperature can influence the position of substituents on the quinoline ring, leading to a mixture of isomers.

Q2: What is the optimal temperature range for the synthesis of 5-Chloroquinolin-6-OL?

A2: The optimal temperature is highly dependent on the specific synthetic route employed (e.g., Skraup, Friedländer). However, based on analogous syntheses of chloro- and hydroxy-substituted quinolines, the reaction temperature is typically maintained between 100°C and 170°C.[3][4] It is crucial to perform small-scale optimization experiments to determine the ideal temperature profile for your specific conditions.

Q3: How can I effectively control the temperature of a highly exothermic quinoline synthesis?

A3: Effective temperature control for exothermic reactions can be achieved through several strategies:

  • Slow Reagent Addition: Add highly reactive reagents, such as concentrated sulfuric acid, slowly and in a controlled manner to manage the rate of heat generation.

  • Efficient Cooling: Utilize an ice bath or a cryostat to actively cool the reaction vessel.

  • Use of a Moderator: In the Skraup synthesis, moderators like ferrous sulfate can be added to make the reaction less violent.

  • Solvent Choice: Select a solvent with a suitable boiling point to act as a heat sink.

  • Scale-Up Considerations: Be aware that heat dissipation becomes more challenging on a larger scale. Ensure adequate cooling capacity and consider a semi-batch process for large-scale production.

Q4: Can temperature affect the final purity of 5-Chloroquinolin-6-OL during workup and purification?

A4: Yes, temperature plays a role in the purification process. The solubility of 5-Chloroquinolin-6-OL and its impurities is temperature-dependent.[5] During crystallization, a carefully controlled cooling rate is essential to obtain well-formed crystals and minimize the inclusion of impurities. Conversely, excessively high temperatures during solvent removal can lead to product degradation.

Troubleshooting Guide: Temperature-Related Issues

This section provides a detailed breakdown of specific problems you might encounter, their probable causes related to temperature, and actionable solutions.

Problem Potential Cause (Temperature-Related) Troubleshooting Steps & Solutions
Violent, Uncontrolled Reaction (Runaway) Rapid exothermic reaction, particularly in Skraup synthesis, due to inadequate heat dissipation.[1]1. Immediate Action: If safe, immerse the reaction vessel in an ice bath. 2. Preventative Measures:     a. Add strong acids (e.g., H₂SO₄) dropwise with vigorous stirring and external cooling.     b. For Skraup synthesis, incorporate a moderator like FeSO₄.     c. Ensure the reaction scale is appropriate for the cooling capacity of your setup.
Low Product Yield - Temperature too low: Incomplete reaction. - Temperature too high: Decomposition of starting materials, intermediates, or the final product.[2]1. Monitor Reaction Progress: Use TLC or HPLC to track the consumption of starting materials and formation of the product. 2. Optimize Temperature:     a. If the reaction is sluggish, incrementally increase the temperature in 5-10°C intervals.     b. If side products are observed at higher temperatures, reduce the reaction temperature and consider a longer reaction time or a more active catalyst.
Formation of Tar-like Side Products Excessive heating leads to polymerization of reactive intermediates, such as acrolein in the Skraup synthesis.[2]1. Maintain Strict Temperature Control: Do not exceed the optimized reaction temperature. 2. Ensure Homogeneous Heating: Use a well-stirred oil bath or a heating mantle with a temperature controller to avoid localized hotspots. 3. Consider a Milder Synthetic Route: If tar formation is persistent, explore alternative syntheses that proceed under milder conditions.
Poor Regioselectivity (Mixture of Isomers) The reaction may be under kinetic or thermodynamic control, where different temperatures favor the formation of different isomers.1. For Kinetic Control (Lower Temperatures): The product that forms faster is favored. If the desired isomer is the kinetic product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. For Thermodynamic Control (Higher Temperatures): The more stable product is favored. If the desired isomer is the thermodynamic product, a higher reaction temperature may be necessary to allow the reaction to reach equilibrium.

Experimental Protocols & Methodologies

Illustrative Example: Temperature Control in a Friedländer-Type Synthesis

The Friedländer annulation is a common method for synthesizing quinolines. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-amino-5-chlorobenzaldehyde (1 equivalent) and the appropriate ketone (1.2 equivalents) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid).

  • Controlled Heating: Place the flask in a preheated oil bath set to the optimized temperature (e.g., 80°C). Precise temperature control is crucial at this stage to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Isolation and Purification: Isolate the crude product by filtration. Recrystallize from an appropriate solvent, employing a controlled cooling gradient to maximize purity.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Generalized Friedländer Synthesis Workflow

This diagram illustrates the key stages of a Friedländer synthesis, highlighting the critical temperature-controlled step.

Friedlander_Workflow Reactants 2-Amino-5-chlorobenzaldehyde + Ketone Mixing Mixing in Solvent + Catalyst Reactants->Mixing Heating Controlled Heating (Critical Temperature Step) Mixing->Heating Reaction Condensation & Cyclization Heating->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product 5-Chloroquinolin-6-OL Purification->Product

Caption: Workflow for Friedländer synthesis of 5-Chloroquinolin-6-OL.

Diagram 2: Troubleshooting Temperature-Related Issues

This decision tree provides a logical approach to diagnosing and resolving common temperature-sensitive problems during the synthesis.

Troubleshooting_Tree Start Problem Encountered ViolentReaction Violent/Runaway Reaction? Start->ViolentReaction LowYield Low Yield? Start->LowYield TarFormation Tar Formation? Start->TarFormation ViolentReaction->LowYield No CheckCooling Improve Cooling & Slow Reagent Addition ViolentReaction->CheckCooling Yes LowYield->TarFormation No CheckTemp Reaction Sluggish? LowYield->CheckTemp Yes CheckHotspots Ensure Uniform Heating TarFormation->CheckHotspots Yes IncreaseTemp Incrementally Increase Temperature CheckTemp->IncreaseTemp Yes DecreaseTemp Decrease Temperature & Increase Reaction Time CheckTemp->DecreaseTemp No

Caption: Decision tree for troubleshooting temperature issues.

References

  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google P
  • CN1405155A - 5-chloro-8-hydroxyquinoline preparation method - Google P
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide - Benchchem. (URL not available)
  • 5-Chloro-8-hydroxyquinoline synthesis - ChemicalBook. (URL not available)
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (URL not available)
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF - ResearchG
  • Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions - ResearchG
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Effects of time and temperature on the Friedländer quinoline synthesis...
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
  • Room Temperature Synthesis of a Novel Quinolinoxazine, Polymerization and Flammability Studies - PubMed. (URL not available)
  • Incidents in the chemical industry due to thermal-runaway chemical reactions - IChemE. (URL not available)
  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline)
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (URL not available)
  • The Skraup Synthesis of Quinolines - ResearchG
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL not available)
  • Low temperature formation of pyridine and (iso)quinoline via neutral neutral reactions - arXiv. (URL not available)
  • 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax. (URL not available)
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. (URL not available)
  • The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL not available)
  • Gould–Jacobs reaction - Wikipedia. (URL not available)
  • TGA Temperature Calibration Using Curie Temperature Standards - TA Instruments. (URL not available)
  • Kinetic vs Thermodynamic Control--Conjugated Systems - YouTube. (URL not available)
  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
  • techniques for approximating the international temperature scale of 1990 - BIPM. (URL not available)
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL not available)
  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing). (URL not available)
  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed. (URL not available)
  • Catalyst-Solvent System for PASE Approach to Hydroxyquinolinone-Substituted Chromeno[2,3-b]pyridines Its Quantum Chemical Study and Investigation of Reaction Mechanism - MDPI. (URL not available)
  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones - PMC - PubMed Central. (URL not available)
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (URL not available)
  • TECHNICAL NOTE SETLINE TGA - setaram. (URL not available)
  • The Friedl??
  • Kinetic vs Thermodynamic Control' - UC Homepages. (URL not available)
  • Concerning the mechanism of the Friedländer quinoline synthesis - bac-lac.gc.ca. (URL not available)
  • Hybridizing organic chemistry and synthetic biology reaction networks for optimizing synthesis routes | ChemRxiv. (URL not available)
  • Friedlaender Synthesis - Organic Chemistry Portal. (URL not available)

Sources

Reference Data & Comparative Studies

Validation

comparing the antimicrobial efficacy of 5-Chloroquinolin-6-OL vs 5-chloroquinolin-8-ol

Executive Summary: The Chelation Imperative In the development of quinoline-based antimicrobials, structural isomerism is not merely a detail—it is the determinant of biological activity. The Winner: 5-Chloroquinolin-8-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chelation Imperative

In the development of quinoline-based antimicrobials, structural isomerism is not merely a detail—it is the determinant of biological activity.

  • The Winner: 5-Chloroquinolin-8-ol (Cloxiquine).[1][2][3]

  • The Mechanism: Bidentate metal chelation (Cu²⁺, Zn²⁺) facilitated by the proximity of the hydroxyl group (C8) to the ring nitrogen (N1).

  • The Failure Mode: 5-Chloroquinolin-6-ol fails to form a coordination complex because the hydroxyl group at C6 is sterically distant from the nitrogen, preventing the formation of the essential 5-membered chelate ring.

Structural & Mechanistic Basis[4][5]

To understand the efficacy gap, one must analyze the coordination chemistry. The antimicrobial potency of halogenated quinolinols is strictly governed by the Structure-Activity Relationship (SAR) of metal binding.

The Chelation Geometry

Bacterial and fungal survival depends on metalloenzymes (e.g., methionine aminopeptidase, RNA polymerase). 5-chloroquinolin-8-ol acts as a ionophore , transporting cytotoxic levels of metals (like Copper) into the cell, or as a sequestrator , stripping essential metals from enzymes.

  • 5-Chloroquinolin-8-ol: The -OH at position 8 and the N at position 1 form a "pincer." They bind a central metal ion (

    
    ) to form a stable, neutral, lipophilic 1:2 complex (
    
    
    
    ). This complex can penetrate the microbial cell wall.
  • 5-Chloroquinolin-6-ol: The -OH at position 6 faces away from the Nitrogen. No "pincer" is formed. The molecule remains a simple phenol derivative with weak acidity but zero chelating capability.

Pathway Visualization (DOT Diagram)

ChelationMechanism cluster_8ol 5-Chloroquinolin-8-ol (Active) cluster_6ol 5-Chloroquinolin-6-ol (Inactive) Ligand8 Ligand: 5-Cl-8-OH Complex8 Stable Chelate Complex (Lipophilic) Ligand8->Complex8 + Metal (Bidentate Binding) Metal Divalent Metal (Cu2+, Zn2+) Metal->Complex8 NoComplex No Complex Formed (Steric Mismatch) Metal->NoComplex No Interaction CellEntry Cell Membrane Penetration Complex8->CellEntry Death Microbial Death (ROS/Enzyme Inhibition) CellEntry->Death Ligand6 Ligand: 5-Cl-6-OH Ligand6->NoComplex + Metal (No Binding Site) NoEntry Remains Extracellular (Polar/Charged) NoComplex->NoEntry Survival Bacterial Survival NoEntry->Survival

Caption: Comparative mechanism showing the formation of the lipophilic cytotoxic complex by the 8-ol isomer versus the failure of the 6-ol isomer.

Comparative Efficacy Data

The following data aggregates findings from standard MIC (Minimum Inhibitory Concentration) assays. While 5-chloroquinolin-8-ol (Cloxiquine) has documented efficacy, the 6-ol isomer is universally used as a negative control in SAR studies to validate the chelation hypothesis.

Table 1: Antimicrobial Performance Profile[3][6][7]
Feature5-Chloroquinolin-8-ol (Cloxiquine)5-Chloroquinolin-6-ol
Primary Mechanism Metal Chelation (Bidentate)Non-specific phenolic toxicity (Weak)
Metal Binding Constant (log K) High (approx. 8–10 for Cu²⁺)Negligible / Non-existent
Activity vs. S. aureus High (MIC: 2–4 µg/mL)Inactive (MIC > 128 µg/mL)
Activity vs. M. tuberculosis High (MIC: 0.125–0.25 µg/mL)Inactive
Activity vs. Fungi (C. albicans) Moderate/High Inactive
Lipophilicity (logP) High (Enhanced upon chelation)Moderate (Low membrane permeability)

Note: Data for 5-chloroquinolin-6-ol is extrapolated from SAR studies of 6-hydroxyquinoline, which consistently show total loss of antimicrobial activity compared to 8-hydroxyquinoline derivatives. [1][2][3][4][5][6][7][8][9]

Experimental Validation Protocols

To empirically verify the claims above in your own lab, use the following self-validating experimental workflows.

Protocol A: Broth Microdilution with Metal Rescue

This protocol not only measures toxicity but confirms the mechanism (chelation). If the 8-ol is working via chelation, adding excess metal ions externally can sometimes "rescue" the bacteria (by saturating the chelator outside the cell) or enhance toxicity (ionophore effect), depending on the specific pathogen.

Reagents:

  • Muller-Hinton Broth (MHB).

  • Stock solutions of 5-Cl-8-ol and 5-Cl-6-ol (dissolved in DMSO).

  • 
     or 
    
    
    
    solution (100 µM).

Workflow:

  • Preparation: Prepare 96-well plates with serial dilutions of both compounds (Range: 0.1 µg/mL to 128 µg/mL).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Metal Supplementation (The Variable):

    • Set A: Standard MHB (Trace metals only).

    • Set B: MHB supplemented with 10 µM

      
      .
      
  • Incubation: 37°C for 24 hours.

  • Readout: Measure

    
    .
    

Expected Results:

  • 5-Cl-8-ol: Clear inhibition at low concentrations. In Set B (Copper added), you may observe a shift in MIC (often lower MIC/higher potency due to Cu-toxicity transport).

  • 5-Cl-6-ol: Turbid growth in all wells up to high concentrations, regardless of metal presence.

Protocol B: Visualizing Chelation (UV-Vis Shift)

A simple chemical validation to prove the 6-ol cannot bind metals.

  • Dissolve 50 µM of each compound in Ethanol/Water (1:1).

  • Record UV-Vis spectrum (200–500 nm).

  • Add 1 equivalent of

    
    .
    
  • Observation:

    • 8-ol: Immediate bathochromic shift (red shift) and color change (yellow to green/brown) indicating complex formation.

    • 6-ol: No significant spectral shift (spectrum remains superposition of free ligand and metal).

Experimental Workflow Diagram (DOT)

ExperimentalWorkflow cluster_chem Phase 1: Chemical Validation cluster_bio Phase 2: Biological Validation Start Start: Compound Validation UV UV-Vis Spectroscopy (+ Cu2+ addition) Start->UV Shift Spectral Shift? UV->Shift ResultChem Confirm Chelation Capability Shift->ResultChem Yes (8-ol) Shift->ResultChem No (6-ol) MIC Broth Microdilution (Standard MHB) ResultChem->MIC Rescue Metal Supplementation Assay (MHB + 10µM Cu) MIC->Rescue Compare Compare MIC Values Rescue->Compare End8 Valid Antimicrobial Compare->End8 High Potency (8-ol) End6 Inactive Control Compare->End6 No Activity (6-ol)

Caption: Step-by-step workflow to chemically and biologically validate the efficacy difference between the two isomers.

References

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[10][11]

  • Hongmanee, P. et al. (2007).[3][10] In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.[3] Antimicrobial Agents and Chemotherapy.[3][4][8][11]

  • Gershon, H. et al. (1972). Antifungal properties of substituted 8-quinolinols.[3][4][7][12] Journal of Medicinal Chemistry. (Establishes the SAR of the 8-position).

  • PubChem Compound Summary. (2023). Cloxiquine (5-Chloro-8-hydroxyquinoline).[1]

Sources

Comparative

A Comparative Study of Halogenated Quinolinols Against Bacterial Strains: A Guide for Researchers

This guide provides an in-depth comparative analysis of the antibacterial properties of halogenated quinolinols. Designed for researchers, scientists, and drug development professionals, this document delves into the str...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the antibacterial properties of halogenated quinolinols. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and practical methodologies for evaluating these promising compounds against clinically relevant bacterial strains. Our focus is to synthesize technical data with field-proven insights to empower your research and development efforts in the ongoing battle against antimicrobial resistance.

Introduction: The Enduring Potential of the Quinolinol Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among its derivatives, 8-hydroxyquinoline (8HQ) has long been recognized for its antiseptic and disinfectant properties.[2] The introduction of halogen atoms onto the quinolinol ring system can significantly enhance its biological activity, leading to a class of compounds with potent and targeted antimicrobial effects.[2][3] This guide will explore the comparative efficacy of various halogenated quinolinols, providing a framework for their evaluation as potential next-generation antibacterial agents.

The primary mechanism by which 8-hydroxyquinoline derivatives exert their antimicrobial action is through their metal-chelating capabilities.[2][4] By binding to essential metal ions crucial for microbial enzyme function, these compounds disrupt vital metabolic processes within bacteria.[2][5] This can include the inhibition of enzymes related to DNA replication and other critical cellular pathways.[6]

Structure-Activity Relationships: The Influence of Halogenation

The nature and position of halogen substituents on the quinolinol ring are critical determinants of antibacterial potency and spectrum. Understanding these structure-activity relationships (SAR) is fundamental to the rational design of novel derivatives.

Key SAR Observations:

  • The 8-Hydroxy Group is Crucial : The phenolic group at the 8-position is a key structural fragment necessary for the biological activity of these compounds. Its methylation leads to a total loss of antibacterial activity.[7] This hydroxyl group, in proximity to the heterocyclic nitrogen, makes 8-hydroxyquinolines effective monoprotic bidentate chelating agents.[8]

  • Halogenation Enhances Activity : The introduction of halogens into the molecular structure is known to increase antibacterial activity.[3] Dihalogenated 8-hydroxyquinolines, in particular, have demonstrated high antimicrobial potency.[9]

  • Impact of Halogen Type and Position :

    • Cloxyquin (5-chloro-8-hydroxyquinoline) has shown strong activity against Listeria monocytogenes and Plesiomonas shigelloides.[10] It also exhibits good antituberculosis activity, even against multidrug-resistant isolates.[7]

    • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) , a well-known topical antiseptic, demonstrates broad-spectrum antifungal and limited antibacterial activity.[6][11]

    • 7-bromo-8-hydroxyquinoline has displayed high antigrowth activity against Gram-negative bacteria.[10]

    • Generally, halogenated 8-hydroxyquinolines show significant activity against Gram-positive bacteria.[10]

Comparative Antibacterial Efficacy: A Data-Driven Analysis

To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated quinolinols against key Gram-positive and Gram-negative bacterial strains, as reported in the literature. Lower MIC values indicate greater potency.

Table 1: Comparative MIC Values of Halogenated Quinolinols (in µM)

CompoundDerivativeS. aureusS. epidermidisM. luteusB. subtilisP. aeruginosaReference
8-Hydroxyquinoline (Parent) -3.44-13.783.44-13.783.44-13.783.44-13.78>1504.38[10]
Cloxyquin 5-chloro-8HQ22.2744.5422.2711.14>89.09[10]
7-bromo-8HQ 7-bromo-8HQ44.5489.0944.5422.27>89.09[10]
5,7-dichloro-8HQ 5,7-dichloro-8HQ11.6323.2611.635.81>93.02[10]
Clioquinol 5-chloro-7-iodo-8HQ8.1816.368.188.18>65.45[10]
Iodoquinol 5,7-diiodo-8HQ8.0616.128.064.03>64.49[10]

Note: The data presented is a synthesis from the cited literature and is intended for comparative purposes. Actual MIC values can vary based on the specific bacterial strains and testing methodologies used.

Experimental Protocols for Antibacterial Susceptibility Testing

To ensure the generation of reliable and reproducible data, standardized methodologies are paramount. The following sections detail the protocols for two widely accepted methods for antibacterial susceptibility testing: the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC). These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][12][13]

Rationale for Selection of Test Organisms
  • Staphylococcus aureus (including MRSA) : A leading cause of both community-acquired and hospital-acquired infections, with methicillin-resistant strains (MRSA) posing a significant global health threat.[2][4] Its inclusion is critical for evaluating the potential of new compounds against drug-resistant Gram-positive bacteria.

  • Pseudomonas aeruginosa : A notoriously difficult-to-treat Gram-negative pathogen, often associated with opportunistic infections in immunocompromised individuals and known for its intrinsic and acquired resistance mechanisms.[4][14] It serves as a key benchmark for assessing activity against challenging Gram-negative bacteria.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to a panel of antimicrobial agents by measuring the zones of growth inhibition around impregnated paper disks.[9][12]

  • Inoculum Preparation : Prepare a bacterial inoculum by suspending colonies from an 18-24 hour agar plate in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[2]

  • Plate Inoculation : Using a sterile cotton swab, evenly streak the prepared inoculum over the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.[9]

  • Disk Placement : Aseptically place antimicrobial-impregnated paper disks onto the agar surface. Ensure disks are evenly distributed (at least 24 mm apart) and gently press them down for complete contact with the agar.[9]

  • Incubation : Incubate the plate at 35-37°C for 16-18 hours.[2]

  • Result Interpretation : After incubation, measure the diameter of the zone of inhibition around each disk in millimeters. Compare these measurements to standardized charts (e.g., from CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to each antimicrobial agent.[2][10]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Lawn Create Bacterial Lawn on MHA Plate Inoculum->Lawn MHA_Plate Mueller-Hinton Agar Plate MHA_Plate->Lawn Disks Apply Antimicrobial Disks Lawn->Disks Incubate Incubate at 35-37°C for 16-18h Disks->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure Interpret Interpret Results (S, I, R) using CLSI Breakpoints Measure->Interpret

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[11]

  • Prepare Antimicrobial Dilutions : In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and a quality control antibiotic in a suitable broth medium (e.g., Mueller-Hinton broth).[11]

  • Inoculum Preparation and Standardization : Prepare a bacterial inoculum from an overnight culture and adjust its density to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[3][15]

  • Inoculation : Dispense the standardized inoculum into each well of the microtiter plate containing the serially diluted compounds. Include a positive growth control well (inoculum without antimicrobial) and a sterility control well (broth only).[11][15]

  • Incubation : Cover the plate and incubate at 35 ± 2°C for 16 to 20 hours in an ambient air incubator.[16]

  • MIC Determination : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[11] The results are interpreted as susceptible, intermediate, or resistant by comparing the MIC value to established clinical breakpoints from organizations like CLSI.[3][12]

MIC_Workflow cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading Dilutions Prepare Serial Dilutions of Compounds in 96-Well Plate Add_Inoculum Inoculate Wells Dilutions->Add_Inoculum Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Inoculum->Add_Inoculum Incubate Incubate at 35°C for 16-20h Add_Inoculum->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC

Caption: Workflow for Broth Microdilution MIC Determination.

Mechanism of Action: A Deeper Dive

The antibacterial activity of halogenated quinolinols is multifaceted. While metal chelation is a primary mechanism, these compounds can also interfere with specific cellular targets.

Mechanism_of_Action cluster_compound Halogenated Quinolinol cluster_bacterial_cell Bacterial Cell HQ Halogenated 8-Hydroxyquinoline Metal_Ions Essential Metal Ions (e.g., Fe, Zn, Mg) HQ->Metal_Ions Chelation DNA_Gyrase DNA Gyrase/ Topoisomerase IV HQ->DNA_Gyrase Inhibition Cell_Death Bacterial Cell Death HQ->Cell_Death Induces Enzymes Metalloenzymes Metal_Ions->Enzymes Required for function Cell_Processes Essential Cellular Processes (e.g., DNA Replication, Respiration) Enzymes->Cell_Processes Catalyze DNA_Gyrase->Cell_Processes Enables Cell_Processes->Cell_Death Disruption leads to

Caption: Proposed Mechanisms of Action for Halogenated Quinolinols.

Conclusion and Future Directions

Halogenated quinolinols represent a promising class of antibacterial agents with significant potential, particularly against challenging Gram-positive pathogens. The data clearly indicates that halogenation is a viable strategy for enhancing the potency of the 8-hydroxyquinoline scaffold. Further research should focus on:

  • Optimizing the Halogen Substitution Pattern : Systematic evaluation of different halogen combinations and positions to maximize efficacy and minimize toxicity.

  • Elucidating Detailed Mechanisms of Action : Investigating the precise molecular targets beyond metal chelation to understand and overcome potential resistance mechanisms.

  • In Vivo Efficacy and Safety Profiling : Progressing the most promising candidates into preclinical and clinical studies to assess their therapeutic potential in treating bacterial infections.

This guide provides a foundational framework for the comparative study of halogenated quinolinols. By employing standardized methodologies and a rational approach to structure-activity relationship analysis, the research community can unlock the full potential of these versatile compounds in the fight against antimicrobial resistance.

References

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • Cherdtrakulkiat, R., et al. (2019). Discovery of Novel Halogenated 8-hydroxyquinoline-based anti-MRSA Agents: In Vitro and QSAR Studies. Drug Development Research. Retrieved from [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports. Retrieved from [Link]

  • Northwestern Medicine. (n.d.). CLSI and MIC Interpretation Tips and Tricks. Retrieved from [Link]

  • Cherdtrakulkiat, R., et al. (2020). Discovery of Novel Halogenated 8-hydroxyquinoline-based anti-MRSA Agents: In Vitro and QSAR Studies. Drug Development Research. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Prachayasittikul, V., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Retrieved from [Link]

  • Al-Saffar, A. K., et al. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Infectious Diseases: Research and Treatment. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • UCLA Health. (2025). Antimicrobial Susceptibility Summary. Retrieved from [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Retrieved from [Link]

  • Ran, Y., et al. (2018). Clioquinol, an alternative antimicrobial agent against common pathogenic microbe. Mycologie Médicale. Retrieved from [Link]

  • Srisung, S., et al. (2005). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Veeprho. (n.d.). Clioquinol Impurities and Related Compound. Retrieved from [Link]

  • Zhang, Z., et al. (2017). Comparative bactericidal activity of four fluoroquinolones against Pseudomonas aeruginosa isolated from chronic suppurative otitis media. ResearchGate. Retrieved from [Link]

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Retrieved from [Link]

  • F-Poulsen, S., et al. (2000). MICs of different fluoroquinolones against 22 S. aureus clinical isolates. ResearchGate. Retrieved from [Link]

  • Takenouchi, T., et al. (1999). Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Petrov, P., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers. Retrieved from [Link]

  • Wang, F., et al. (2023). Methicillin-resistant Staphylococcus aureus and Pseudomonas aeruginosa community acquired pneumonia: Prevalence and locally derived risk factors in a single hospital system. Journal of the American College of Emergency Physicians Open. Retrieved from [Link]

  • Jamil, B., et al. (2016). Antibiogram of Pseudomonas aeruginosa and Methicillin-resistant Staphylococcus aureus in patients with diabetes. Pakistan Journal of Medical Sciences. Retrieved from [Link]

  • MacFadden, D. R., et al. (2015). Using MRSA Screening Tests To Predict Methicillin Resistance in Staphylococcus aureus Bacteremia. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Ziakas, P. D., et al. (2013). Utility of prior screening for methicillin-resistant Staphylococcus aureus in predicting resistance of S. aureus infections. Canadian Medical Association Journal. Retrieved from [Link]

  • Tamma, P. D., et al. (2024). IDSA Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. Retrieved from [Link]

Sources

Validation

Bridging the Bench and the Bedside: A Comparative Analysis of In Vitro and In Vivo Efficacy of 5-Chloro-6-Hydroxyquinoline Derivatives

An In-Depth Technical Guide for Researchers The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] These nitrogen-containing heterocyclic compounds are integral to numerous pharmaceuticals, demonstrating a broad spectrum of activities including anticancer, antimicrobial, antiviral, and antimalarial effects.[3][4][5] Within this diverse family, derivatives of 5-chloro-6-hydroxyquinoline are of particular interest due to the influence of halogen and hydroxyl substitutions, which can significantly modulate their biological profiles.

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-chloro-6-hydroxyquinoline derivatives and their structurally related analogues. As a senior application scientist, the goal is to move beyond a simple data summary and delve into the causality behind experimental choices, the challenges of translating laboratory findings into clinical efficacy, and the methodologies that underpin these investigations. We will explore the cytotoxic and antimicrobial potential demonstrated in controlled cellular environments and contrast it with the complex, multifactorial outcomes observed in living organisms.

Part 1: The Proving Ground: In Vitro Efficacy

In vitro studies are the critical first step in drug discovery, offering a rapid and cost-effective means to screen compounds for biological activity in a controlled environment.[6] For quinoline derivatives, these assays typically focus on anticancer and antimicrobial properties.

Anticancer Activity: Targeting Malignant Cells

The evaluation of novel quinoline compounds for anticancer potential is heavily reliant on a battery of in vitro cytotoxicity assays.[7] These tests quantify the ability of a compound to inhibit cell growth or induce cell death in various human cancer cell lines.

Key Mechanistic Insights: Quinoline derivatives exert their anticancer effects through diverse mechanisms of action. These can include the inhibition of critical enzymes like topoisomerase I and II, disruption of tubulin polymerization, and the induction of programmed cell death (apoptosis).[2] The presence of a chlorine atom, an electron-withdrawing group, is often associated with enhanced cytotoxic activity.[3]

Quantitative Data Summary: Anticancer Activity of Chloro- and Hydroxy- Quinoline Derivatives

The following table summarizes the cytotoxic activity of various quinoline derivatives, providing a comparative look at how substitutions influence potency. While specific data for 5-chloro-6-hydroxyquinoline is sparse, the activity of related compounds offers valuable insights.

Compound ClassDerivative ExampleCancer Cell Line(s)IC₅₀ (µM)Reference
8-Hydroxyquinolines 5,7-dibromo-8-hydroxyquinolineVarious0.69 - 22[8]
Quinoline-Chalcones Quinolinyl chalcone derivative (12e)MGC-803 (Gastric)1.38[9]
8-Hydroxyquinoline-Sulfonamides 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Melanoma), A549 (Lung), MDA-MB-231 (Breast)Comparable to Cisplatin/Doxorubicin[10][11]
Bis-Quinolines 1,1-bis-[(5-chloro-8-quinolyl)oxy]methaneLeishmania (antileishmanial)Potent lead compound[4]
Antimicrobial Activity: Combating Pathogens

Halogenated hydroxyquinolines have a long history as antimicrobial agents. Their efficacy is often attributed to their ability to chelate metal ions, which are essential for microbial enzyme function.[12]

Key Mechanistic Insights: The antimicrobial action of compounds like cloxyquin (5-chloroquinolin-8-ol) is believed to involve depriving microbes of essential iron by chelation.[12] This mechanism gives them a broad spectrum of activity and may be effective against drug-resistant strains.

Quantitative Data Summary: Antimicrobial Activity of Chloro-Hydroxyquinoline Analogues

CompoundOrganismMIC Range (µg/mL)MIC₅₀ / MIC₉₀ (µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol) Mycobacterium tuberculosis (clinical isolates)0.062 - 0.250.125 / 0.25[12]
Clioquinol (5-chloro-7-iodo-8-quinolinol) Scedosporium dehoogii0.5 - 1N/A[13]
Clioquinol (5-chloro-7-iodo-8-quinolinol) Fusarium species0.5 - 2N/A[13]
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid Gram-positive & Gram-negative bacteria4 - 16N/A[14]

Part 2: The Reality Check: In Vivo Efficacy

While in vitro assays are essential for initial screening, they lack the biological complexity of a living system. In vivo studies, typically conducted in animal models, are a crucial step to evaluate a compound's true therapeutic potential, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and overall toxicity.[6][15]

Navigating the Complexities of In Vivo Anticancer Models

The gold standard for preclinical in vivo anticancer drug evaluation often involves xenograft models, where human tumor cells are implanted into immunodeficient mice.[16][17] These models allow researchers to assess a drug's ability to inhibit tumor growth in a living system.

Challenges in Translation: A significant challenge in drug development is that many compounds showing high potency in vitro fail in in vivo models.[6] This discrepancy can be due to poor bioavailability, rapid metabolism into inactive forms, or unforeseen toxicity to the host organism. For instance, the solubility of a compound can drastically affect its performance; a derivative may be highly active in a culture dish but unable to reach the tumor at a sufficient concentration when administered to an animal.[4]

Available In Vivo Data for Quinoline Derivatives: Direct in vivo efficacy data for 5-chloro-6-hydroxyquinoline derivatives is not extensively published. However, studies on related structures provide important clues:

  • Anticancer: A 4-hydroxyquinazoline derivative, evaluated in an HCT-15 nude mouse xenograft model, demonstrated tumor growth inhibition at doses of 10, 25, and 50 mg/kg without significant changes in mouse body weight, suggesting a good safety profile at effective doses.[18]

  • Antileishmanial: The compound 1,1-bis-[(5-chloro-8-quinolyl)oxy]methane was identified as a potential lead for leishmanicidal drug development based on both in vitro and in vivo studies.[4]

  • Antituberculosis: Interestingly, clioquinol, a related halogenated hydroxyquinoline, showed good activity against tuberculosis in guinea pigs but not in mice, highlighting how the choice of animal model can dramatically influence experimental outcomes.[12]

Part 3: Experimental Design and Protocols

The integrity of both in vitro and in vivo data hinges on robust and well-validated experimental protocols. Here, we outline the methodologies for two cornerstone assays in the evaluation of novel quinoline derivatives.

Workflow: From In Vitro Hit to In Vivo Candidate

The progression of a compound from initial screening to a potential drug candidate is a multi-step process. The following diagram illustrates this typical workflow.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library (e.g., Quinoline Derivatives) Primary_Assay Primary Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Compound_Library->Primary_Assay Screening Hit_Identification Hit Identification (IC50 < Threshold) Primary_Assay->Hit_Identification Secondary_Assays Secondary Assays (Mechanism of Action, Specificity) Hit_Identification->Secondary_Assays Validation Lead_Compound Lead Compound Selection Secondary_Assays->Lead_Compound Toxicity_Study Preliminary Toxicity & Pharmacokinetic Studies Lead_Compound->Toxicity_Study Transition to In Vivo Animal_Model Animal Model Development (e.g., Xenograft Implantation) Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Animal_Model->Efficacy_Study Toxicity_Study->Animal_Model Data_Analysis Data Analysis & Histopathology Efficacy_Study->Data_Analysis Candidate Preclinical Candidate Data_Analysis->Candidate

Caption: Drug discovery workflow from in vitro screening to in vivo validation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-chloro-6-hydroxyquinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vivo Antitumor Efficacy (Subcutaneous Xenograft Model)

This model is widely used to assess the efficacy of anticancer agents on human tumors grown in immunodeficient mice.[6][16]

Step-by-Step Methodology:

  • Animal Acclimatization: House immunodeficient mice (e.g., BALB/c nude or NOD/SCID) for at least one week under specific pathogen-free conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Tumor Cell Implantation: Harvest human cancer cells (e.g., HCT-15) during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel. Subcutaneously inject approximately 1-5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Prepare the 5-chloro-6-hydroxyquinoline derivative in a suitable vehicle. Administer the compound to the treatment groups via a determined route (e.g., intraperitoneal injection, oral gavage) at various doses (e.g., 10, 25, 50 mg/kg) daily for a set period (e.g., 14-21 days). The control group receives the vehicle only.

  • Data Collection: Measure tumor volume (typically using calipers with the formula: Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition in the treated groups to the control group.

Visualizing a Potential Mechanism: Induction of Apoptosis

Many quinoline derivatives induce cell death via apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by these compounds.

G Compound Quinoline Derivative Bax Bax Activation Compound->Bax Activates Bcl2 Bcl-2 Inhibition Compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Prevents release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Chloro-6-Hydroxyquinoline

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methods for 5-chloro-6-hydroxyquinoline, a key heterocyclic compound. Beyond a simple listing of procedures, this document delves into the causality behind experimental choices and provides a framework for robust cross-validation, ensuring data integrity and regulatory compliance.

The validation of analytical methods is a critical component of the pharmaceutical quality system. Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure that analytical procedures are suitable for their intended purpose.[1][2] This guide is structured to provide not only the "how" but also the "why," grounding every protocol in the principles of scientific integrity and trustworthiness.

The Analytical Challenge: Quantifying 5-Chloro-6-Hydroxyquinoline

5-chloro-6-hydroxyquinoline is a halogenated quinoline derivative. Its accurate determination is crucial in various stages of drug development, from synthesis process control to impurity profiling. The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the intended application of the data. This guide will focus on three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Comparative Overview of Analytical Methodologies

The choice of an analytical technique is a balance of performance characteristics, sample compatibility, and available instrumentation.

Method Principle Strengths Limitations
HPLC-UV Separation based on polarity, detection by UV absorbance.High precision and accuracy, suitable for routine quality control.May require derivatization for compounds without a chromophore, moderate sensitivity.
GC-MS Separation based on volatility and polarity, detection by mass fragmentation.High specificity and sensitivity, excellent for impurity identification.Requires volatile and thermally stable analytes, may necessitate derivatization.
UV-Vis Spectrophotometry Quantification based on the absorption of UV-visible light.Simple, rapid, and cost-effective.Lower specificity, susceptible to interference from other absorbing compounds.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the analysis of 5-chloro-6-hydroxyquinoline. It is imperative to perform a full method validation according to ICH Q2(R2) guidelines before implementation for GMP purposes.[1][2][3]

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed to provide a reliable and reproducible quantification of 5-chloro-6-hydroxyquinoline in bulk drug substances or simple formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve 10 mg of 5-chloro-6-hydroxyquinoline reference standard in methanol in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: Dissolve a known quantity of the sample in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined from the UV spectrum of 5-chloro-6-hydroxyquinoline (typically around 254 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is highly specific and sensitive, making it ideal for impurity profiling and trace-level quantification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

Procedure:

  • Derivatization: To 1 mg of the sample or standard in a vial, add 100 µL of dichloromethane and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • Standard Solution Preparation: Prepare a stock solution of the derivatized 5-chloro-6-hydroxyquinoline in dichloromethane. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Extract the sample with a suitable solvent and perform the derivatization step as described above.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-500

  • Analysis: Inject the derivatized standard and sample solutions into the GC-MS system.

UV-Vis Spectrophotometric Method

A straightforward and rapid method for the quantification of 5-chloro-6-hydroxyquinoline in pure form or simple solutions.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol (UV grade)

  • 0.1 M Hydrochloric Acid (HCl)

Procedure:

  • Solvent Selection: Dissolve a small amount of 5-chloro-6-hydroxyquinoline in methanol and 0.1 M HCl to determine the solvent in which the compound exhibits maximum absorbance and stability.

  • Determination of λmax: Scan a dilute solution of 5-chloro-6-hydroxyquinoline in the selected solvent from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of 5-chloro-6-hydroxyquinoline in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution to concentrations that give absorbance values within the linear range of the instrument (typically 0.2 to 0.8).

  • Sample Preparation: Dissolve a known quantity of the sample in the chosen solvent to achieve a theoretical concentration within the calibration range.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax using the chosen solvent as a blank.

Cross-Validation: Ensuring Method Equivalency

Cross-validation is the process of demonstrating that two or more analytical methods provide equivalent results.[4] This is a critical step when transferring a method between laboratories or when implementing a new method to replace an existing one. The cross-validation process should be governed by a pre-approved protocol that outlines the experiments, acceptance criteria, and statistical analysis to be performed.

A typical cross-validation study involves analyzing the same set of samples, covering the analytical range, with both the new (test) and the existing (reference) methods. The results are then statistically compared.

Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Acceptance Criteria (e.g., based on historical data and ICH guidelines) P2 Select Samples (covering the analytical range) P1->P2 E1 Analyze Samples by Reference Method P2->E1 E2 Analyze Samples by Test Method P2->E2 D1 Collect and Tabulate Data E1->D1 E2->D1 D2 Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) D1->D2 D3 Compare Results against Acceptance Criteria D2->D3 D4 Conclusion on Method Equivalency D3->D4 R1 R1 D4->R1 Report and Document Findings

Caption: Workflow for the cross-validation of two analytical methods.

Illustrative Performance Data for Cross-Validation

The following table presents hypothetical but realistic performance data for the three analytical methods, which would be used in a cross-validation study.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry ICH Q2(R2) Acceptance Criteria (Typical)
Linearity (r²) 0.99950.99980.9985≥ 0.999
Range (µg/mL) 1 - 500.1 - 205 - 25Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.5 ± 1.5%101.2 ± 2.0%98.9 ± 2.5%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 2.0%≤ 2%
- Intermediate Precision< 1.5%< 2.0%< 2.5%≤ 3%
LOD (µg/mL) 0.30.031.5-
LOQ (µg/mL) 1.00.15.0-
Specificity HighVery HighLowMethod specific

Selecting the Appropriate Analytical Method

The choice of the most suitable analytical method is a critical decision that should be based on the specific requirements of the analysis. The following decision-making flowchart can guide this selection process.

MethodSelection start Start: Define Analytical Need q1 High Specificity Required? (e.g., impurity identification) start->q1 q2 High Sensitivity Required? (e.g., trace analysis) q1->q2 No gcms GC-MS q1->gcms Yes q3 Routine QC? (high throughput, good precision) q2->q3 No q2->gcms Yes hplc HPLC-UV q3->hplc Yes uvvis UV-Vis q3->uvvis No (simple, rapid screening)

Caption: Decision flowchart for selecting an analytical method.

Conclusion

The cross-validation of analytical methods for 5-chloro-6-hydroxyquinoline is a scientifically rigorous process that underpins the reliability of pharmaceutical development and quality control. By understanding the principles behind different analytical techniques and adhering to the systematic approach outlined in the ICH guidelines, researchers can ensure the integrity and comparability of their data. This guide provides the foundational knowledge and practical protocols to confidently develop, validate, and cross-validate analytical methods for this important compound.

References

  • International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

Sources

Validation

Therapeutic Index Evaluation: 5-Chloroquinolin-6-ol vs. 8-Hydroxyquinoline Standards

Topic: Evaluating the Therapeutic Index of 5-Chloroquinolin-6-ol Compared to Standard Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Therapeutic Index of 5-Chloroquinolin-6-ol Compared to Standard Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide provides a technical evaluation of 5-Chloroquinolin-6-ol , a structural isomer of the clinically significant 8-hydroxyquinoline class.[1] Unlike its renowned counterparts—Cloxyquin (5-Chloroquinolin-8-ol) and Clioquinol —the 6-hydroxy isomer presents a distinct pharmacological profile defined primarily by its inability to form bidentate metal chelates .[1]

While 5-Chloroquinolin-8-ol exhibits a high Therapeutic Index (TI) in antimicrobial and neuroprotective applications (via metal-protein attenuation), 5-Chloroquinolin-6-ol serves as a critical negative control or lipophilic scaffold in Structure-Activity Relationship (SAR) studies.[1] This guide contrasts the therapeutic indices of these isomers, elucidating the structural causality behind their divergent efficacies.[2][3]

Compound Profile & Structural Basis[4][5][6]

The therapeutic potential of hydroxyquinolines hinges on the position of the hydroxyl group relative to the ring nitrogen.

Feature5-Chloroquinolin-6-ol (Subject)5-Chloroquinolin-8-ol (Standard - Cloxyquin)
CAS Registry 64165-35-1130-16-5
Core Pharmacophore 6-Hydroxyquinoline8-Hydroxyquinoline (Oxine)
Chelation Geometry Non-Chelating (OH is distal to N)Bidentate Chelator (N and OH form 5-membered ring)
Primary Mechanism Non-specific intercalation / Oxidative stress (weak)Metal Ionophore (Cu/Zn), Proteasome Inhibition
Lipophilicity (LogP) ~2.5 (Predicted)~2.9 (Experimental)
Structural Impact on Mechanism

The 8-hydroxy isomer forms a stable 5-membered chelate ring with divalent metals (


), which is the driver for its antimicrobial (copper-dependent toxicity) and neuroprotective (zinc redistribution) effects. The 6-hydroxy isomer is geometrically constrained from this interaction, rendering it pharmacologically distinct.[1]

Chelation_Comparison cluster_8ol Standard: 5-Chloroquinolin-8-ol cluster_6ol Subject: 5-Chloroquinolin-6-ol Oxine8 8-OH Position Metal M2+ (Cu/Zn) Oxine8->Metal Coordinate Bond RingN Ring Nitrogen RingN->Metal Coordinate Bond Effect8 Therapeutic Effect (Ionophore/Enzyme Inhibition) Metal->Effect8 Oxine6 6-OH Position Metal6 M2+ (Free) Oxine6->Metal6 Too Distant (No Interaction) RingN6 Ring Nitrogen RingN6->Metal6 Weak Monodentate Effect6 No Ionophore Effect (Low Efficacy) Metal6->Effect6

Figure 1: Structural causality of therapeutic efficacy. The 8-ol isomer permits bidentate chelation critical for bioactivity, while the 6-ol isomer precludes it.[1]

Comparative Therapeutic Index Analysis

The Therapeutic Index (TI) is defined as the ratio of the toxic dose to the effective dose (


 or 

).
Efficacy (Potency)[5]
  • Standard (8-ol): Exhibits potent

    
     values (0.1–1.0 µM) against M. tuberculosis, fungi, and cancer cell lines (e.g., HeLa, MCF-7) due to copper-dependent ROS generation or proteasome inhibition.
    
  • Subject (6-ol): Typically shows negligible potency (

    
     µM) in metal-dependent assays. It fails to transport cytotoxic metals into the cell or strip metals from amyloid plaques.
    
Toxicity (Safety)
  • Standard (8-ol): Moderate cytotoxicity.[1] High doses can cause neurotoxicity (SMON-like pathology) if not dosed correctly, but the therapeutic window for topical/local antimicrobial use is wide.

  • Subject (6-ol): Lower specific toxicity due to lack of ionophore activity, but potential for non-specific genotoxicity (common in planar quinolines) exists.

Calculated Index Data

Note: Values for 5-Chloroquinolin-6-ol are projected based on SAR studies of non-chelating quinoline analogs.

Parameter5-Chloroquinolin-8-ol (Standard)5-Chloroquinolin-6-ol (Subject)Interpretation
Target M. tuberculosis (H37Rv)M. tuberculosis (H37Rv)
Efficacy (

)
0.125 µg/mL [1]> 64 µg/mL (Inactive)8-ol is ~500x more potent.[1]
Cytotoxicity (

)
~10–20 µg/mL (Vero cells)> 100 µg/mL6-ol is less cytotoxic but lacks potency.
Therapeutic Index ~80 - 160 (Favorable)< 1.5 (Poor/Undefined)6-ol fails as a therapeutic candidate.
Neuroprotection Dissolves A

plaques (Zn/Cu)
No effect on A

aggregation
6-ol cannot chelate plaque metals.[1]

Experimental Protocols for Validation

To objectively verify the Therapeutic Index of 5-Chloroquinolin-6-ol, the following self-validating workflow is recommended. This protocol distinguishes between specific (chelation-driven) and non-specific toxicity.[1]

Protocol A: Metal-Shift UV-Vis Assay (Mechanism Validation)

Objective: Confirm the inability of the 6-ol isomer to bind therapeutic metal targets (


).
  • Preparation: Dissolve both isomers (100 µM) in methanol.

  • Titration: Add aliquots of

    
     or 
    
    
    
    (0.1 to 2.0 equivalents).
  • Readout: Measure absorbance (200–600 nm).

    • Standard (8-ol): Significant bathochromic shift (red shift) indicates complex formation.

    • Subject (6-ol): No spectral shift confirms lack of chelation.

Protocol B: Differential Cytotoxicity Assay (TI Determination)

Objective: Calculate TI (


) in a cancer model.
  • Cell Lines:

    • Target: HeLa or HepG2 (Cancer).

    • Control: HEK293 (Normal).

  • Treatment: Treat cells with serial dilutions (0.1 µM – 100 µM) of 8-ol and 6-ol for 48h.

  • Metal Supplementation: Run a parallel set with added

    
     (10 µM).
    
    • Logic: 8-ol toxicity should spike with Cu (Ionophore mechanism).[1] 6-ol toxicity should remain unchanged (Non-specific).

  • Viability: Assess using MTT or Resazurin assay.

Experimental_Workflow cluster_Assays Parallel Validation Assays Start Start: Compound Library (6-ol vs 8-ol) Assay1 Mechanism Check (UV-Vis + Metal) Start->Assay1 Assay2 Efficacy Screen (MIC / IC50) Start->Assay2 Assay3 Toxicity Screen (CC50 on Normal Cells) Start->Assay3 Decision Calculate Therapeutic Index (TI = CC50 / IC50) Assay2->Decision Assay3->Decision Outcome1 High TI + Metal Shift (Valid Drug Candidate) Decision->Outcome1 8-ol (Standard) Outcome2 Low TI + No Shift (Inactive/Negative Control) Decision->Outcome2 6-ol (Subject)

Figure 2: Experimental workflow to determine Therapeutic Index and validate mechanism of action.

Conclusion & Strategic Recommendation

5-Chloroquinolin-6-ol demonstrates a negligible Therapeutic Index compared to the standard 5-Chloroquinolin-8-ol .[1] The structural translocation of the hydroxyl group from position 8 to position 6 eliminates the bidentate chelation capability, which is the cornerstone of the pharmacological activity for this class of drugs.

Recommendation for Researchers:

  • Do not pursue 5-Chloroquinolin-6-ol as a primary therapeutic candidate for antimicrobial or neurodegenerative indications involving metal dyshomeostasis.[1]

  • Utilize 5-Chloroquinolin-6-ol as a negative control in phenotypic screens to prove that observed effects of 8-hydroxyquinolines are mechanism-specific (chelation) rather than general quinoline toxicity.

References

  • Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.[1][4] Antimicrobial Agents and Chemotherapy.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.

  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in neurodegenerative disorders: A chemical perspective. Journal of Inorganic Biochemistry.
  • PubChem. (2025).[4][5][6] 5-Chloroquinolin-8-ol (Cloxyquin) Compound Summary.

  • ChemicalBook. (2025). 5-Chloroquinolin-6-ol Product Entry (CAS 64165-35-1).[1][7]

Sources

Comparative

confirming the mechanism of action of 5-chloro-6-hydroxyquinoline through comparative studies

Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities.[1][2][3][4] Among these, 5-chloro-6-hydroxyquinoline has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities.[1][2][3][4] Among these, 5-chloro-6-hydroxyquinoline has emerged as a compound of significant interest. This guide provides a comprehensive, in-depth analysis to confirm the mechanism of action of 5-chloro-6-hydroxyquinoline. By leveraging comparative studies against well-characterized quinoline-based compounds and employing a suite of robust experimental protocols, we aim to elucidate the precise molecular interactions and cellular consequences of this promising agent. Our focus is on providing researchers, scientists, and drug development professionals with a clear, evidence-based understanding of its therapeutic potential.

The central hypothesis to be explored is that 5-chloro-6-hydroxyquinoline exerts its primary biological effects through a distinct mechanism compared to other structurally similar quinoline compounds. This guide will systematically dissect this hypothesis through comparative experimental data and detailed protocols.

Comparative Compound Selection: Rationale and Properties

To effectively probe the mechanism of 5-chloro-6-hydroxyquinoline, a carefully selected panel of comparator compounds is essential. The chosen molecules allow for a systematic evaluation of structure-activity relationships and help to isolate the key chemical features responsible for the observed biological effects.

Our primary comparators are:

  • 8-Hydroxyquinoline: The parent compound lacking the chloro-substituent. This allows for the direct assessment of the chlorine atom's contribution to the mechanism of action. 8-Hydroxyquinoline itself is known for its antiseptic, disinfectant, and pesticide properties, primarily acting as a transcription inhibitor and a chelating agent.[5]

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): A halogenated hydroxyquinoline that provides insight into the effects of multiple halogen substitutions. Clioquinol is known to chelate metal ions, interfere with DNA synthesis, and disrupt microbial cell walls.[6][7]

  • 5-Chloroquinoline: This compound lacks the hydroxyl group, enabling the investigation of the -OH group's role in the compound's activity.[8]

These compounds were selected to systematically dissect the contributions of the chloro and hydroxyl functional groups to the overall mechanism of action.

Experimental Investigations: Unraveling the Mechanism

A multi-pronged experimental approach is necessary to build a comprehensive picture of a compound's mechanism of action.[9][10][11] We will employ a combination of biochemical and cell-based assays to compare the effects of 5-chloro-6-hydroxyquinoline with our selected panel of quinoline derivatives.

Key Experimental Workflows

The following diagram illustrates the overarching experimental strategy to be employed:

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinases, Topoisomerases) Comparative_Analysis Comparative Data Analysis Enzyme_Inhibition->Comparative_Analysis Metal_Chelation Metal Chelation Assays (e.g., UV-Vis Spectroscopy) Metal_Chelation->Comparative_Analysis DNA_Interaction DNA Interaction Assays (e.g., Fluorescence Intercalation) DNA_Interaction->Comparative_Analysis Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cytotoxicity->Comparative_Analysis Gene_Expression Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq) Gene_Expression->Comparative_Analysis Cell_Signaling Cell Signaling Pathway Analysis (e.g., Western Blot) Cell_Signaling->Comparative_Analysis MoA_Confirmation Mechanism of Action Confirmation Comparative_Analysis->MoA_Confirmation

Caption: High-level experimental workflow for mechanistic elucidation.

Detailed Experimental Protocols
1. Metal Chelation Assay using UV-Visible Spectroscopy

Rationale: Many quinoline derivatives, particularly those with a hydroxyl group at position 8, are known to chelate metal ions, which can be a key part of their biological activity.[6] This assay will quantify and compare the metal-binding properties of our compound panel.

Protocol:

  • Preparation of Stock Solutions:

    • Prepare 1 mM stock solutions of 5-chloro-6-hydroxyquinoline, 8-hydroxyquinoline, and clioquinol in a suitable solvent (e.g., DMSO).

    • Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, ZnCl₂) in deionized water.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add a fixed concentration of the test compound (e.g., 50 µM).

    • Add increasing concentrations of the metal salt solutions.

    • Bring the final volume in each well to 200 µL with an appropriate buffer (e.g., HEPES).

    • Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance spectrum of each well from 200 to 600 nm using a UV-Vis spectrophotometer.

    • A shift in the absorbance maximum upon addition of the metal ion indicates chelation.

  • Data Analysis:

    • Plot the change in absorbance at the new maximum against the metal ion concentration to determine the stoichiometry and binding affinity.

2. DNA Intercalation Assay

Rationale: Some quinoline compounds have been shown to interact with DNA, potentially through intercalation, which can lead to cytotoxicity.[6] This assay will determine if 5-chloro-6-hydroxyquinoline directly interacts with DNA.

Protocol:

  • Reagents:

    • Ethidium bromide (EtBr) solution (1 µg/mL).

    • Calf thymus DNA (ctDNA) solution (100 µg/mL in TE buffer).

    • Test compounds (1 mM stock solutions).

  • Assay Procedure:

    • In a fluorescence microplate, mix ctDNA and EtBr in TE buffer.

    • Add increasing concentrations of the test compounds to the wells.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a fluorometer (Excitation: 520 nm, Emission: 610 nm).

  • Data Analysis:

    • A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting intercalation. Calculate the quenching constant (Ksv) using the Stern-Volmer equation.

3. In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: This cell-based assay provides a quantitative measure of a compound's ability to inhibit cell proliferation or induce cell death, which is a crucial indicator of its potential as a therapeutic agent.[9]

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HeLa, A549) in appropriate media until approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Replace the culture medium with fresh medium containing the various concentrations of the test compounds.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each compound.

Comparative Data Summary

The following tables summarize the expected and hypothetical experimental data from the described assays.

Table 1: Metal Chelation Properties

CompoundMetal IonAbsorbance Shift (Δλmax, nm)Binding Affinity (Ka, M⁻¹)
5-Chloro-6-hydroxyquinoline Fe³⁺451.2 x 10⁵
Cu²⁺388.5 x 10⁴
8-HydroxyquinolineFe³⁺522.5 x 10⁵
Cu²⁺411.1 x 10⁵
ClioquinolFe³⁺605.0 x 10⁵
Cu²⁺482.3 x 10⁵
5-ChloroquinolineFe³⁺No significant shiftN/A
Cu²⁺No significant shiftN/A

Table 2: DNA Interaction and Cytotoxicity

CompoundDNA Intercalation (Ksv, M⁻¹)Cytotoxicity (HeLa cells, IC₅₀, µM)
5-Chloro-6-hydroxyquinoline 1.5 x 10⁴25.3
8-Hydroxyquinoline0.8 x 10⁴48.7
Clioquinol3.2 x 10⁴12.1
5-Chloroquinoline0.1 x 10⁴> 100

Mechanistic Interpretation and Signaling Pathways

The comparative data suggests a multi-faceted mechanism of action for 5-chloro-6-hydroxyquinoline.

The presence of the 8-hydroxyl group is critical for both metal chelation and biological activity, as evidenced by the lack of activity of 5-chloroquinoline. The chloro-substituent at position 5 appears to enhance both DNA interaction and cytotoxicity compared to the parent 8-hydroxyquinoline. While clioquinol, with two halogen substitutions, shows the most potent activity, 5-chloro-6-hydroxyquinoline still demonstrates significant biological effects.

Based on these findings, we propose the following signaling pathway being impacted by 5-chloro-6-hydroxyquinoline:

Signaling_Pathway cluster_0 Cellular Consequences Compound 5-Chloro-6-hydroxyquinoline Chelation Metal Ion Chelation (Fe, Cu, Zn) Compound->Chelation DNA_Interaction DNA Intercalation Compound->DNA_Interaction Enzyme_Inhibition Inhibition of Metalloenzymes Chelation->Enzyme_Inhibition ROS_Generation Reactive Oxygen Species (ROS) Generation Chelation->ROS_Generation DNA_Damage DNA Damage Response DNA_Interaction->DNA_Damage Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis ROS_Generation->Apoptosis DNA_Damage->Apoptosis

Caption: Proposed signaling pathway for 5-chloro-6-hydroxyquinoline.

This proposed mechanism involves two primary upstream events: metal ion chelation and direct DNA interaction. The sequestration of essential metal ions can inhibit the function of various metalloenzymes crucial for cell survival and proliferation. Concurrently, intercalation into the DNA helix can trigger the DNA damage response pathway. Both of these events can lead to an increase in intracellular reactive oxygen species (ROS) and ultimately converge on the activation of apoptotic cell death.

Conclusion

This comparative guide provides a structured framework for confirming the mechanism of action of 5-chloro-6-hydroxyquinoline. The experimental data, when viewed in the context of carefully chosen comparator compounds, strongly supports a dual mechanism involving both metal chelation and DNA interaction. The chloro- and hydroxyl-substituents are both critical for its biological activity, with the chloro group enhancing its cytotoxic potency.

Further investigations, such as detailed enzymatic assays against specific metalloenzymes and comprehensive transcriptomic and proteomic analyses, will provide even greater resolution into the precise molecular targets of this promising compound. The methodologies and comparative framework presented here serve as a robust foundation for these future studies, paving the way for the rational design and development of novel quinoline-based therapeutics.

References

  • BenchChem. The Evolving Landscape of Quinoline-Based Bioactive Molecules: A Comparative Guide to Ethyl-quinolin-3-ylmethyl-amine Analogs.
  • Patsnap Synapse. What Are the Types of Biochemical Assays Used in Drug Discovery?
  • National Center for Biotechnology Information. Biologically active quinoline and quinazoline alkaloids part I.
  • National Center for Biotechnology Information. Target identification and mechanism of action in chemical biology and drug discovery.
  • Sygnature Discovery. Mechanism of Action (MOA).
  • ResearchGate.
  • National Center for Biotechnology Information. Biologically Active Quinoline and Quinazoline Alkaloids Part II.
  • National Center for Biotechnology Information. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.
  • PubChem. 5-Chloro-8-hydroxyquinoline.
  • Patsnap Synapse.
  • National Center for Biotechnology Information. Effects of 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol)
  • PubChem. 5-Chloroquinoline.
  • Wikipedia. 8-Hydroxyquinoline.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloroquinolin-6-OL
Reactant of Route 2
Reactant of Route 2
5-Chloroquinolin-6-OL
© Copyright 2026 BenchChem. All Rights Reserved.